molecular formula C11H16N2O2 B1401143 4-amino-3-ethoxy-N-ethylbenzamide CAS No. 912838-92-7

4-amino-3-ethoxy-N-ethylbenzamide

Cat. No.: B1401143
CAS No.: 912838-92-7
M. Wt: 208.26 g/mol
InChI Key: BKAMJYCHHKIUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-ethoxy-N-ethylbenzamide is a chemical compound For Research Use Only, intended for laboratory research purposes and not for human or veterinary diagnostic or therapeutic use. This small molecule features a benzamide core structure substituted with an amino group, an ethoxy group, and an N-ethyl carboxamide moiety . While direct studies on this specific compound are limited in the public domain, its structural framework is closely related to various pharmacologically active benzamide derivatives. Similar compounds are frequently investigated in medicinal chemistry for their potential as cell differentiation inducers and as scaffolds for developing antineoplastic agents . Furthermore, benzamide derivatives are often characterized using advanced techniques such as Density Functional Theory (DFT) to understand their geometric and electronic properties, which are crucial for predicting reactivity and interaction with biological targets . Researchers may find this compound valuable as a building block in organic synthesis, a candidate for computational chemistry studies to model its HOMO-LUMO energy gaps and molecular electrostatic potential, or as a standard in analytical method development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-ethoxy-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13-11(14)8-5-6-9(12)10(7-8)15-4-2/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAMJYCHHKIUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-amino-3-ethoxy-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Chemical Properties of 4-amino-3-ethoxy-N-ethylbenzamide

Executive Summary

This document outlines the known chemical and physical properties of the compound this compound. Extensive searches of scientific literature and chemical databases have revealed a significant lack of experimentally determined data for this specific molecule. While information is available for structurally related compounds, particularly its precursor 4-amino-3-ethoxybenzamide, the N-ethylated derivative remains largely uncharacterized in public domains.

This guide presents the available information for the closely related precursor and outlines the theoretical and experimental methodologies that would be required to fully characterize the target compound, this compound. This approach is intended to provide a foundational understanding for researchers interested in the synthesis and evaluation of this molecule.

Physicochemical Properties of the Related Compound: 4-amino-3-ethoxybenzamide

To provide a baseline, the known properties of the parent amide, 4-amino-3-ethoxybenzamide (CAS RN: 917909-47-8), are summarized below. It is important to note that the addition of an N-ethyl group will alter these properties.

PropertyValueReference
Molecular Formula C9H12N2O2[1]
Molecular Weight 180.21 g/mol [1]
Physical State Solid[1]
Appearance Tan to white solid[1]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Not Available[1]
Storage Condition Sealed in dry, Store at room temperature (20 to 22 °C)[1]

Proposed Synthesis and Characterization Workflow

The synthesis of this compound would likely proceed from its corresponding carboxylic acid, 4-amino-3-ethoxybenzoic acid. A general experimental workflow for its synthesis and characterization is proposed below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 4-amino-3-ethoxybenzoic acid B Activation of Carboxylic Acid (e.g., with SOCl2 or a coupling agent like HATU) A->B C Amidation Reaction (Addition of Ethylamine) B->C D Crude this compound C->D E Aqueous Workup (e.g., extraction with an organic solvent) D->E F Chromatography (e.g., column chromatography on silica gel) E->F G Recrystallization F->G H Pure this compound G->H I Spectroscopy (1H NMR, 13C NMR, IR, MS) H->I J Purity Analysis (HPLC, Elemental Analysis) H->J K Physical Properties (Melting Point, Solubility) H->K

Caption: Proposed workflow for the synthesis, purification, and characterization of this compound.

Detailed Experimental Protocols

As no specific experimental protocols for the synthesis of this compound have been found in the literature, a general procedure based on standard organic chemistry techniques is described.

Objective: To synthesize this compound from 4-amino-3-ethoxybenzoic acid.

Materials:

  • 4-amino-3-ethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU, HOBt, EDC)

  • Ethylamine (or ethylamine hydrochloride with a base)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure (Amide formation via an acyl chloride):

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-3-ethoxybenzoic acid in an anhydrous solvent such as DCM. Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature or gently reflux until the starting material is consumed (monitor by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve ethylamine or a salt thereof with a non-nucleophilic base like triethylamine in DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. Determine the melting point of the purified solid.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity or any associated signaling pathways for this compound. To elucidate its pharmacological profile, the following experimental workflow is proposed.

G A Pure this compound B In vitro Screening (e.g., enzyme assays, receptor binding assays) A->B C Cell-based Assays (e.g., cytotoxicity, proliferation, reporter gene assays) A->C D Identification of Biological Target(s) B->D C->D E Pathway Analysis (e.g., Western blotting, qPCR to probe key signaling nodes) D->E F In vivo Studies (if promising in vitro activity is observed) E->F

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

While a comprehensive technical guide on the experimentally determined properties of this compound cannot be provided at this time due to a lack of available data, this document serves as a foundational resource for researchers. It provides context through the known properties of a close structural analog and outlines the necessary synthetic and analytical procedures to fully characterize the target compound. The proposed workflows offer a roadmap for future research into the chemical and biological properties of this novel molecule. Further experimental investigation is required to populate the data tables and elucidate the potential applications of this compound in drug discovery and development.

References

An In-depth Technical Guide to 4-amino-3-ethoxy-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Structure

The IUPAC name for the compound is 4-amino-3-ethoxy-N-ethylbenzamide . This name precisely describes its molecular structure, which is derived from a benzamide core.

Structure:

The structure consists of a benzene ring substituted with an amino group at position 4, an ethoxy group at position 3, and a carboxamide group at position 1. The nitrogen of the amide is further substituted with an ethyl group.

Physicochemical Data

Specific quantitative physicochemical data for this compound is not currently available in published literature. For research purposes, these properties would need to be determined experimentally following synthesis. A summary of anticipated properties based on its structure is provided in the table below.

PropertyPredicted Value/Information
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have limited solubility in water and better solubility in organic solvents.
Melting Point To be determined experimentally.
Boiling Point To be determined experimentally.
pKa The amino group would be basic.

Proposed Synthesis: Experimental Protocol

A plausible and common method for the synthesis of N-substituted benzamides is through the coupling of a carboxylic acid with an amine. In this case, 4-amino-3-ethoxybenzoic acid would be coupled with ethylamine. The following is a detailed, generalized protocol based on established amide bond formation reactions.

Reaction Scheme:

4-amino-3-ethoxybenzoic acid + Ethylamine --(Coupling Agent)--> this compound

Materials:

  • 4-amino-3-ethoxybenzoic acid

  • Ethylamine (or ethylamine hydrochloride)

  • A suitable coupling agent (e.g., EDC/HOBt, HATU, or thionyl chloride)

  • An organic base (e.g., triethylamine or diisopropylethylamine) if starting from an amine salt.

  • Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF))

General Procedure using a Carbodiimide Coupling Agent (e.g., EDC):

  • Acid Activation: Dissolve 4-amino-3-ethoxybenzoic acid (1 equivalent) and a coupling additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) to the solution and stir for 30-60 minutes at 0 °C to form the activated ester.

  • Amine Addition: In a separate flask, prepare a solution of ethylamine (1.5 equivalents) in the same solvent. If using ethylamine hydrochloride, add a non-nucleophilic base like triethylamine (2.5 equivalents) to liberate the free amine.

  • Slowly add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once complete, wash the reaction mixture sequentially with a mild acidic solution (e.g., 1M HCl) to remove excess amine, a mild basic solution (e.g., saturated NaHCO3) to remove unreacted acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of the substituents to the parent benzamide structure and a typical experimental workflow for the proposed synthesis.

Structural Relationship of this compound Benzamide Benzamide Core Substituents Substituents Benzamide->Substituents is substituted by Final This compound Benzamide->Final Amino 4-amino Substituents->Amino Ethoxy 3-ethoxy Substituents->Ethoxy Ethyl N-ethyl Substituents->Ethyl Amino->Final Ethoxy->Final Ethyl->Final

Caption: Structural components of this compound.

G Experimental Workflow for Amide Synthesis start Start: Reagents dissolve Dissolve Acid & HOBt in Anhydrous DCM start->dissolve cool_0 Cool to 0°C dissolve->cool_0 add_edc Add EDC, Stir 30-60 min cool_0->add_edc add_amine Add Ethylamine Solution add_edc->add_amine warm_rt Warm to RT, Stir 12-24h add_amine->warm_rt workup Aqueous Workup (Acid, Base, Brine) warm_rt->workup dry_conc Dry and Concentrate workup->dry_conc purify Column Chromatography dry_conc->purify product Pure Product purify->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the benzamide scaffold is a common motif in many biologically active compounds and approved drugs. Therefore, it is plausible that this compound could exhibit interesting pharmacological properties. Future research would be necessary to explore its biological effects through in vitro and in vivo screening assays.

Conclusion

This guide provides the foundational chemical information for this compound, including its IUPAC name, structure, and a detailed, plausible protocol for its synthesis. While specific experimental data and biological activity for this compound are yet to be determined, the information presented here serves as a valuable starting point for researchers and scientists interested in synthesizing and investigating this novel chemical entity. The provided workflows offer a clear and structured approach to its preparation, paving the way for future studies to elucidate its physicochemical properties and potential therapeutic applications.

An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 4-amino-3-ethoxy-N-ethylbenzamide, a compound of interest in pharmaceutical research and development. Due to a lack of publicly available, quantitative solubility data for this specific molecule, this document provides a detailed analysis of the solubility of the closely related compound, 4-aminobenzamide, to serve as a predictive reference. Furthermore, this guide outlines a comprehensive, standardized experimental protocol for determining the solubility of solid organic compounds, such as this compound, in various solvents. This information is intended to empower researchers to accurately assess its physicochemical properties, which are critical for formulation development, bioavailability, and overall therapeutic efficacy.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in different solvent systems is therefore a foundational requirement in the early stages of drug development. This compound, a substituted benzamide, possesses structural motifs that suggest its potential for biological activity. However, a comprehensive search of scientific literature and chemical databases reveals a gap in the availability of specific solubility data for this compound.

To address this, the present guide offers a two-pronged approach. Firstly, it presents a summary of the known solubility of 4-aminobenzamide, a structurally similar compound. This data provides a valuable baseline for estimating the solubility behavior of this compound. Benzamides, as a class, generally exhibit solubility in polar organic solvents.[1][2] Secondly, this document provides a detailed, step-by-step experimental protocol for the gravimetric determination of solubility, a reliable and widely used method.[3][4][5] This will enable researchers to generate precise and reproducible solubility data for this compound in their own laboratories.

Predicted Solubility Profile of this compound

Based on the general solubility characteristics of benzamides and the available data for 4-aminobenzamide, the following predictions can be made about the solubility of this compound:

  • Polar Organic Solvents: It is anticipated to have good solubility in polar organic solvents such as ethanol, methanol, and acetone.[1] The presence of the amide and amino groups allows for hydrogen bonding with these solvents.

  • Aqueous Solubility: The aqueous solubility is expected to be limited. While the amino and ethoxy groups can form hydrogen bonds with water, the benzene ring and the N-ethyl group contribute to the molecule's hydrophobicity. 4-aminobenzamide is described as being slightly soluble in water.[6][7]

  • Non-Polar Solvents: Solubility in non-polar solvents like hexane is likely to be poor due to the polar nature of the molecule.

Quantitative Solubility Data for 4-Aminobenzamide

The following table summarizes the available quantitative solubility data for 4-aminobenzamide in various solvents. This data is presented to serve as a proxy for estimating the solubility of this compound.

SolventSolubility (Mole Fraction at 298.15 K)Reference
Methanol0.092[2]
Water0.002[2]
EthanolSoluble[6]
DMSOSoluble[6]
AcetoneSoluble[6]

Note: "Soluble" indicates that the source qualitatively reports solubility without providing a specific quantitative value.

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a robust and straightforward technique for determining the equilibrium solubility of a solid compound in a given solvent.[3][4]

4.1. Materials and Apparatus

  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)

  • Analytical balance (accurate to ±0.0001 g)

  • Conical flasks or sealed vials

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.2 µm)

  • Pre-weighed evaporating dishes or vials

  • Drying oven

  • Desiccator

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask or sealed vial. The presence of undissolved solid is crucial to ensure saturation.[3]

    • Seal the container to prevent solvent evaporation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when consecutive measurements yield the same solubility value.[3]

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected sample through a 0.2 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.[5] This step is critical to remove any undissolved solute.

  • Solvent Evaporation and Weighing:

    • Weigh the evaporating dish containing the filtrate to determine the total weight of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Continue drying until a constant weight of the dried solute is achieved.[4]

    • Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent moisture absorption.

4.3. Data Calculation

The solubility can be calculated using the following formulas:

  • Weight of empty evaporating dish: W₁

  • Weight of dish + filtrate: W₂

  • Weight of dish + dried solute: W₃

  • Weight of solute: W₄ = W₃ - W₁

  • Weight of solvent: W₅ = W₂ - W₃

Solubility ( g/100 g solvent): (W₄ / W₅) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric solubility determination process.

experimental_workflow A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Sample Supernatant B->C D Filter Sample (0.2 µm filter) into Pre-weighed Dish C->D E Weigh Dish with Filtrate D->E F Evaporate Solvent in Oven E->F G Cool in Desiccator and Weigh (Repeat until constant weight) F->G H Calculate Solubility G->H

Gravimetric Solubility Determination Workflow

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the literature, this technical guide provides a robust framework for researchers to understand and determine this critical parameter. By leveraging the solubility data of the structurally related compound, 4-aminobenzamide, and employing the detailed gravimetric protocol provided, scientists in drug development can generate the necessary data to inform formulation strategies and advance their research. The outlined experimental workflow and calculations offer a standardized approach to ensure data accuracy and reproducibility.

References

Potential Mechanism of Action of 4-amino-3-ethoxy-N-ethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 4-amino-3-ethoxy-N-ethylbenzamide is not well-characterized in publicly available scientific literature. This guide proposes a potential mechanism of action based on the known pharmacology of structurally similar substituted benzamides, primarily Eticlopride , a potent and selective D2/D3 dopamine receptor antagonist. All data and protocols presented herein are based on studies of Eticlopride and serve as an illustrative framework for investigating this compound.

Executive Summary

Substituted benzamide compounds are a significant class of pharmacologically active molecules, frequently targeting G-protein coupled receptors (GPCRs). Based on the shared N-ethylbenzamide core with established dopamine receptor ligands, it is hypothesized that this compound functions as an antagonist at D2-like dopamine receptors (D2R and D3R). This antagonism would block the canonical Gαi/o-coupled signaling pathway, leading to a disinhibition of adenylyl cyclase, increased intracellular cAMP levels, and modulation of downstream effectors. This guide outlines the core components of this proposed mechanism, the quantitative parameters of a representative compound (Eticlopride), and the experimental protocols required to validate this hypothesis.

Proposed Primary Target: Dopamine D2/D3 Receptors

The primary molecular targets for this compound are likely the D2 and D3 dopamine receptors. These receptors are key regulators of neuronal signaling in the central nervous system and are implicated in motor control, motivation, and cognition.[1] Antagonism at these receptors is the primary mechanism of action for many antipsychotic medications.[2]

2.1 Binding Affinity

The affinity of a compound for its receptor is a critical measure of its potency. This is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki). Based on data from the analogous compound Eticlopride, this compound would be expected to exhibit high affinity for D2 and D3 receptors.

Table 1: Representative Receptor Binding Affinity Profile (Data from Eticlopride)

Receptor TargetRadioligandKi (nM)Reference Cell/Tissue
Dopamine D2 [3H]Spiperone0.09 - 0.50 HEK293 cells, Rat Striatum
Dopamine D3 [3H]Spiperone0.16 - 0.46 HEK293 cells, CHO cells
Serotonin 5-HT2A[3H]Spiperone830Not Specified
α1-AdrenergicNot Specified112Not Specified
α2-AdrenergicNot Specified699Not Specified
Data compiled from multiple sources, showcasing the high affinity and selectivity for D2/D3 receptors.[3][]

Signaling Pathway Modulation

Dopamine D2-like receptors are canonically coupled to the Gαi/o family of G-proteins.[5] Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). As a competitive antagonist, this compound would bind to the D2R but not activate it, thereby blocking dopamine-mediated inhibition of AC.

D2R_Signaling_Pathway cluster_membrane Plasma Membrane D2R_inactive D2 Receptor (Inactive) D2R_active D2 Receptor (Active) G_protein Gαi/βγ D2R_active->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R_inactive Binds & Activates Test_Compound 4-amino-3-ethoxy- N-ethylbenzamide (Antagonist) Test_Compound->D2R_inactive Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Proposed antagonistic action at the D2 receptor signaling cascade.

Experimental Protocols

To validate the hypothesized mechanism of action, a series of standard pharmacological assays are required.

4.1 Protocol: Radioligand Competition Binding Assay

This assay measures the affinity (Ki) of the test compound for the target receptor by quantifying its ability to displace a known radioactive ligand.

  • Objective: Determine the Ki of this compound for D2 and D3 receptors.

  • Materials:

    • Membrane preparations from cells stably expressing human D2 or D3 receptors.[6]

    • Radioligand: [3H]Spiperone (a high-affinity D2/D3 antagonist).

    • Test Compound: this compound, serially diluted.

    • Non-specific control: A high concentration of a known antagonist (e.g., 10 µM Haloperidol or unlabeled Eticlopride).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

    • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Add assay buffer, membrane preparation, and serially diluted test compound to the wells of a 96-well plate.

    • To determine non-specific binding, add the non-specific control compound instead of the test compound to a subset of wells.

    • Initiate the binding reaction by adding [3H]Spiperone at a fixed concentration (typically near its Kd value).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[6]

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix Combine Membranes, Compound, & Radioligand in 96-well Plate prep_membranes->mix prep_ligand Prepare Radioligand ([3H]Spiperone) prep_ligand->mix prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix incubate Incubate to Equilibrium mix->incubate filtrate Rapid Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count plot Plot Binding Curve (% Specific Binding vs. Log[Compound]) count->plot calculate_ic50 Calculate IC50 (Non-linear Regression) plot->calculate_ic50 calculate_ki Calculate Ki (Cheng-Prusoff) calculate_ic50->calculate_ki

Caption: Experimental workflow for a radioligand competition binding assay.

4.2 Protocol: [35S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It can distinguish between agonists, antagonists, and inverse agonists.

  • Objective: Determine if this compound acts as an antagonist by measuring its ability to block dopamine-stimulated [35S]GTPγS binding.

  • Materials:

    • Membrane preparations from cells expressing D2 or D3 receptors.

    • [35S]GTPγS radioligand.

    • Agonist: Dopamine.

    • Test Compound: this compound.

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.

  • Procedure:

    • Pre-incubate membranes with various concentrations of the test compound (or buffer for control).

    • Add a fixed, sub-maximal concentration of dopamine to stimulate the receptor. For baseline, add buffer instead of dopamine.

    • Initiate the reaction by adding [35S]GTPγS.[8]

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration, similar to the binding assay.

    • Quantify bound [35S]GTPγS via scintillation counting.

  • Data Analysis:

    • Plot dopamine-stimulated [35S]GTPγS binding against the log concentration of the test compound.

    • An antagonist will produce a concentration-dependent inhibition of the dopamine-stimulated signal.

    • The data can be used to calculate the functional inhibition constant (Kb) of the antagonist.

Conclusion

The structural analogy to Eticlopride provides a strong rationale for hypothesizing that this compound acts as a high-affinity antagonist at dopamine D2 and D3 receptors. This proposed mechanism involves competitive binding to the receptor, preventing dopamine-induced activation of the Gαi/o signaling pathway and the subsequent inhibition of adenylyl cyclase. The experimental protocols detailed in this guide provide a clear and robust framework for empirically testing this hypothesis, quantifying the compound's binding and functional parameters, and elucidating its precise pharmacological profile.

References

In Silico Modeling of 4-amino-3-ethoxy-N-ethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-ethoxy-N-ethylbenzamide is a substituted benzamide derivative with potential for investigation in drug discovery. While specific in silico modeling studies on this exact compound are not extensively documented in publicly available literature, this technical guide outlines a comprehensive and robust workflow for its computational analysis. By leveraging established in silico techniques, researchers can predict its physicochemical properties, potential biological targets, binding interactions, and pharmacokinetic profile. This document serves as a detailed protocol and illustrative guide for conducting such an investigation.

The methodologies described herein are based on standard practices in computational chemistry and drug design, drawing parallels from studies on structurally related compounds. The presented data and pathways are hypothetical and intended to exemplify the expected outcomes of such an analysis.

Compound Profile

A summary of the predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its drug-like characteristics and for parameterizing in silico models.

PropertyPredicted ValueMethod
Molecular FormulaC11H16N2O2-
Molecular Weight208.26 g/mol -
LogP1.85ALOGPS
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors3-
Rotatable Bonds4-
Topological Polar Surface Area58.4 Ų-

Experimental Protocols: A Hypothetical In Silico Workflow

This section details a comprehensive, multi-step in silico modeling protocol for this compound.

Ligand and Protein Structure Preparation

Objective: To prepare the 3D structure of this compound and its potential protein targets for subsequent modeling studies.

Methodology:

  • Ligand Preparation:

    • The 2D structure of this compound will be sketched using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • The 2D structure will be converted to a 3D conformation using a computational chemistry software package (e.g., Avogadro or MOE).

    • Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.

    • Appropriate protonation states at physiological pH (7.4) will be assigned.

  • Protein Target Identification and Preparation:

    • Potential protein targets will be identified through literature review of similar benzamide analogs or by using target prediction algorithms (e.g., SwissTargetPrediction or PharmMapper).

    • The 3D crystal structure of the selected target protein will be downloaded from the Protein Data Bank (PDB).

    • The protein structure will be prepared by:

      • Removing water molecules and other non-essential ligands.

      • Adding hydrogen atoms.

      • Assigning correct protonation states to amino acid residues.

      • Repairing any missing residues or loops using homology modeling if necessary.

      • Minimizing the energy of the protein structure to relieve any steric clashes.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to its putative protein target.

Methodology:

  • Binding Site Definition: The active site of the target protein will be defined based on the co-crystallized ligand in the PDB structure or through binding site prediction tools. A grid box will be generated around the defined active site.

  • Docking Simulation:

    • Molecular docking will be performed using software such as AutoDock Vina, Glide, or GOLD.

    • The prepared ligand will be docked into the defined binding site of the prepared protein.

    • The docking algorithm will explore various conformations and orientations of the ligand within the binding site.

    • The top-ranked docking poses will be saved based on their predicted binding energies (docking scores).

  • Pose Analysis: The predicted binding poses will be visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the ligand-protein complex and to gain insights into the dynamic behavior of the system over time.

Methodology:

  • System Setup:

    • The top-ranked docked complex from the molecular docking study will be used as the starting structure.

    • The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions will be added to neutralize the system.

  • Simulation Protocol:

    • The system will be subjected to energy minimization to remove any steric clashes.

    • The system will be gradually heated to physiological temperature (310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

    • A production MD simulation will be run for a significant time scale (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: The MD trajectory will be analyzed to calculate:

    • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Hydrogen bond analysis to monitor the persistence of key interactions.

    • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the binding affinity.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Methodology:

  • A variety of in silico models and software (e.g., SwissADME, admetSAR, or Discovery Studio) will be used to predict key pharmacokinetic and toxicological properties.

  • Properties to be predicted include:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

    • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal organic cation transporter (OCT2) substrate potential.

    • Toxicity: Ames mutagenicity, carcinogenicity, and hepatotoxicity.

Data Presentation: Illustrative Results

The following tables present hypothetical data that could be generated from the in silico modeling workflow described above.

Table 1: Molecular Docking Results

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Kinase X-8.5LYS78, GLU95, PHE152Hydrogen Bond, Hydrophobic
GPCR Y-7.9ASP110, TRP286, TYR308Hydrogen Bond, Pi-Pi Stacking
Enzyme Z-9.2HIS45, SER101, VAL123Hydrogen Bond, Van der Waals

Table 2: Molecular Dynamics Simulation Analysis

ParameterValueInterpretation
Average RMSD (Protein)1.8 ÅStable protein backbone
Average RMSD (Ligand)0.9 ÅStable ligand binding pose
MM/PBSA Binding Energy-45.2 kcal/molFavorable binding affinity

Table 3: Predicted ADMET Properties

ADMET PropertyPredicted OutcomeConfidence
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PenetrationLowMedium
CYP2D6 InhibitionNon-inhibitorHigh
Ames MutagenicityNon-mutagenicHigh
HepatotoxicityLow riskMedium

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, visualize the in silico modeling workflow and a hypothetical signaling pathway that could be modulated by a compound like this compound.

In_Silico_Workflow cluster_prep 1. Structure Preparation cluster_model 2. Molecular Modeling cluster_analysis 3. Analysis & Prediction cluster_output 4. Output Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim MD Simulations Docking->MD_Sim Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Lead_Opt Lead Optimization Pose_Analysis->Lead_Opt Trajectory_Analysis->Lead_Opt ADMET->Lead_Opt

Caption: In silico modeling workflow for this compound.

Signaling_Pathway Receptor GPCR Target G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Compound 4-amino-3-ethoxy- N-ethylbenzamide Compound->Receptor Antagonist

Caption: Hypothetical GPCR signaling pathway modulated by an antagonist.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound. By following the detailed experimental protocols, researchers can generate valuable data on the compound's potential bioactivity and drug-like properties. The structured presentation of hypothetical data and the visualization of workflows and pathways offer a clear roadmap for initiating and conducting such a computational study. While the specific findings will depend on the chosen biological target and the precise simulation parameters, the methodologies outlined here represent a robust and scientifically sound approach to the virtual screening and characterization of novel small molecules in the drug discovery pipeline.

Biological Activity Screening of Novel Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Benzamide and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities. Their versatile nature, allowing for substitution at various positions, has enabled the development of agents targeting diverse biological pathways. This has led to their investigation and application as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the common methodologies used for the biological activity screening of novel benzamide derivatives. It includes detailed experimental protocols, structured data from recent studies, and workflow visualizations to facilitate the design and execution of screening campaigns.

Anticancer Activity Screening

A primary focus for the development of novel benzamide derivatives is in oncology. Screening for anticancer activity typically begins with in vitro assays to determine a compound's ability to inhibit the proliferation of cancer cell lines.

In Vitro Antiproliferative Assays

The initial step in identifying potential anticancer agents is to assess their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, K562) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The synthesized benzamide derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.

  • Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of inhibition versus the compound concentration.

Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected novel benzamide derivatives against various human cancer cell lines.

Compound/Derivative ClassTarget Cell LineIC50 (µM)Reference
N-Substituted Benzamides (e.g., 13h, 13k)MCF-7 (Breast)1.87 - 10.45[3]
N-Substituted Benzamides (e.g., 13h, 13k)A549 (Lung)2.53 - 15.62[3]
Benzoxazole-Benzamide Conjugates (e.g., 1, 11)HCT-116 (Colorectal)9.1 - 18.5[4]
Benzoxazole-Benzamide Conjugates (e.g., 1, 11)MCF-7 (Breast)5.8 - 15.6[4]
1-(4-(benzamido)phenyl)-3-arylurea (6g)MDAMB-231 (Breast)<10[5]
Thiazolone-Benzenesulfonamides (4b, 4c, 4e)MDA-MB-231 (Breast)1.52 - 6.31[6]
Thiazolone-Benzenesulfonamides (4b, 4c, 4e)MCF-7 (Breast)1.94 - 5.82[6]
Mechanistic Pathways

Many benzamide derivatives exert their anticancer effects by modulating specific signaling pathways. For instance, compound BJ-13 has been shown to induce apoptosis in gastric cancer cells through the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[7]

G cluster_cell Cancer Cell Compound Benzamide Derivative (e.g., BJ-13) ROS ROS Accumulation Compound->ROS Bax Bax (Upregulated) Compound->Bax Bcl2 Bcl-2 (Downregulated) Compound->Bcl2 Mito Mitochondrial Membrane Potential Collapse ROS->Mito Caspase Cleaved Caspase-3 (Activated) Mito->Caspase Bax->Mito + Bcl2->Mito - Apoptosis Apoptosis Caspase->Apoptosis G cluster_workflow Screening Workflow for Novel Benzamide Derivatives Synthesis Synthesis of Benzamide Library PrimaryScreen Primary Screening (e.g., Antiproliferative Assay) Synthesis->PrimaryScreen HitID Hit Identification (Active Compounds) PrimaryScreen->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Active Inactive Inactive HitID->Inactive Inactive SecondaryScreen Secondary Screening (e.g., Enzyme Inhibition Assay) DoseResponse->SecondaryScreen MechanismStudy Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) SecondaryScreen->MechanismStudy LeadOpt Lead Optimization MechanismStudy->LeadOpt

References

The Potential of 4-amino-3-ethoxy-N-ethylbenzamide as a Core Fragment in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of low-molecular-weight ligands that can be elaborated into potent and selective drug candidates. This technical guide explores the potential of the 4-amino-3-ethoxy-N-ethylbenzamide core as a valuable starting point for FBDD campaigns. While direct experimental data for this specific fragment is limited in publicly available literature, this document provides a comprehensive overview based on the synthesis, physicochemical properties, and biological activities of structurally related analogs. By examining the structure-activity relationships of similar benzamide derivatives, we aim to provide a rationale for its utility and a roadmap for its exploration in drug discovery programs targeting a range of therapeutic areas.

Introduction to the 4-Aminobenzamide Scaffold

The 4-aminobenzamide moiety is a well-established pharmacophore found in a variety of biologically active compounds. Its rigid aromatic core, coupled with the hydrogen bonding capabilities of the amino and amide groups, allows for specific and robust interactions with biological targets. The substitution pattern on the aromatic ring and the amide nitrogen provides a facile means to modulate the physicochemical properties and biological activity of these derivatives. The introduction of an ethoxy group at the 3-position and an ethyl group on the amide nitrogen, as in this compound, offers a unique combination of features that can be exploited for targeted drug design.

Physicochemical Properties of the Core Fragment

PropertyPredicted Value/RangeRationale/Comparison with Analogs
Molecular Weight ( g/mol ) 208.25Calculated
logP ~1.5 - 2.5Based on analogs like 4-amino-N-phenylbenzamide (logP ~1.9) and considering the contribution of the ethoxy and ethyl groups.
Hydrogen Bond Donors 2From the primary amine and the amide N-H.
Hydrogen Bond Acceptors 3From the carbonyl oxygen, the ethoxy oxygen, and the primary amine.
Polar Surface Area (Ų) ~70-80Estimated based on the functional groups present.

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis of this compound and its Derivatives

A plausible synthetic route to this compound can be adapted from established methods for related compounds. A key intermediate would be 4-amino-3-ethoxybenzoic acid or its nitro precursor.

Proposed Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 3-ethoxybenzoic acid

  • To a solution of 3-ethoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the washings are neutral to litmus.

  • Recrystallize the crude product from ethanol to afford 3-ethoxy-4-nitrobenzoic acid.

Step 2: Amide Coupling

  • To a solution of 3-ethoxy-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add ethylamine hydrochloride and a base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 3-ethoxy-N-ethyl-4-nitrobenzamide.

Step 3: Reduction of the Nitro Group

  • Dissolve 3-ethoxy-N-ethyl-4-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting residue is the target compound, this compound, which can be further purified by recrystallization or chromatography if necessary.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Reduction 3-ethoxybenzoic_acid 3-Ethoxybenzoic Acid Nitration HNO3, H2SO4 3-ethoxybenzoic_acid->Nitration 3-ethoxy-4-nitrobenzoic_acid 3-Ethoxy-4-nitrobenzoic Acid Nitration->3-ethoxy-4-nitrobenzoic_acid Amide_Coupling Ethylamine, EDC, DMAP 3-ethoxy-4-nitrobenzoic_acid->Amide_Coupling 3-ethoxy-N-ethyl-4-nitrobenzamide 3-Ethoxy-N-ethyl-4-nitrobenzamide Amide_Coupling->3-ethoxy-N-ethyl-4-nitrobenzamide Reduction H2, Pd/C 3-ethoxy-N-ethyl-4-nitrobenzamide->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of 4-aminobenzamide derivatives is highly dependent on the substitution pattern. By analyzing the activities of related compounds, we can infer potential targets and SAR for the this compound scaffold.

Derivative ClassBiological Target/ActivityKey SAR Observations
4-Amino-N-phenylbenzamides DNA Methyltransferase (DNMT) inhibitorsThe nature and size of the substituent on the N-phenyl ring are critical for activity. Bicyclic substituents are often well-tolerated.
4-Aminobenzamide Analogs Poly(ADP-ribose) polymerase (PARP) inhibitorsThe 4-aminobenzamide core is a known PARP inhibitory fragment. Modifications on the ring and amide can modulate potency and selectivity.
Substituted 4-Aminobenzamides Antitumor agentsThe substitution pattern on the aromatic ring significantly influences cytotoxicity against various cancer cell lines.
4-Amino-3-alkoxybenzamides Androgen Receptor (AR) antagonistsThe 3-alkoxy group can be a key interaction point with the receptor, and its size and nature affect potency.

Table 2: Biological Activities and SAR of Related 4-Aminobenzamide Derivatives.

The 3-ethoxy group in the target fragment can serve multiple purposes: it can act as a hydrogen bond acceptor, influence the conformation of the molecule, and provide a vector for further chemical elaboration. The N-ethyl group can provide a balance of lipophilicity and also be a point for further modification.

SAR_Logic cluster_positions Key Modification Positions cluster_properties Influenced Properties Core_Fragment This compound Pos_4_Amino 4-Amino Group Core_Fragment->Pos_4_Amino Pos_3_Ethoxy 3-Ethoxy Group Core_Fragment->Pos_3_Ethoxy N_Ethyl N-Ethyl Group Core_Fragment->N_Ethyl H_Bonding Hydrogen Bonding Pos_4_Amino->H_Bonding Pos_3_Ethoxy->H_Bonding Conformation Molecular Conformation Pos_3_Ethoxy->Conformation Lipophilicity Lipophilicity N_Ethyl->Lipophilicity Binding_Affinity Binding Affinity & Selectivity H_Bonding->Binding_Affinity Conformation->Binding_Affinity Lipophilicity->Binding_Affinity

Caption: Structure-Activity Relationship logic for the core fragment.

Fragment-Based Drug Discovery Workflow

The this compound fragment can be effectively utilized in an FBDD campaign. The general workflow would involve fragment screening, hit validation, and subsequent hit-to-lead optimization.

Experimental Protocol: Fragment Screening and Hit Validation
  • Library Design: Assemble a library of small, diverse fragments including this compound.

  • Primary Screen: Screen the fragment library against the target of interest using biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or Thermal Shift Assays (TSA).

  • Hit Validation: Confirmed hits from the primary screen are validated using orthogonal biophysical methods to eliminate false positives. The binding affinity (KD) of the fragment is determined.

  • Structural Biology: For validated hits, co-crystallization with the target protein or soaking of the fragment into protein crystals is performed to obtain a high-resolution X-ray crystal structure of the complex. This provides crucial information about the binding mode.

  • Hit-to-Lead Optimization: Based on the structural information, the fragment is elaborated by growing, linking, or merging with other fragments to improve potency and selectivity, while maintaining drug-like properties.

FBDD_Workflow Start Fragment Library (including core fragment) Screening Biophysical Screening (SPR, NMR, TSA) Start->Screening Hit_Identification Hit Identification Screening->Hit_Identification Validation Hit Validation (Orthogonal Assays) Hit_Identification->Validation Structural_Biology Structural Biology (X-ray Crystallography) Validation->Structural_Biology Optimization Hit-to-Lead Optimization (Fragment Growing/Linking) Structural_Biology->Optimization Lead_Compound Lead Compound Optimization->Lead_Compound

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of its structural analogs strongly suggests its potential as a valuable fragment for drug discovery. Its straightforward synthesis, favorable physicochemical properties, and the diverse biological activities of the broader 4-aminobenzamide class make it an attractive starting point for FBDD campaigns. This technical guide provides a foundational framework for researchers to explore the potential of this core fragment in developing novel therapeutics for a variety of diseases. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in medicinal chemistry.

Technical Guide: Analysis of 4-amino-3-ethoxy-N-ethylbenzamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific compound 4-amino-3-ethoxy-N-ethylbenzamide and its corresponding CAS (Chemical Abstracts Service) number did not yield any direct results in publicly available chemical databases and scientific literature. This suggests that the compound may be novel, not yet synthesized, or referenced under a different nomenclature.

This guide therefore focuses on the closest structurally related compound for which information is available: 4-Amino-3-ethoxybenzamide . The data presented below pertains to this related compound and should not be directly extrapolated to this compound, as the substitution of a hydrogen atom with an ethyl group on the amide nitrogen can significantly alter its physicochemical and biological properties.

Core Compound Identification: 4-Amino-3-ethoxybenzamide

This section provides the fundamental chemical identifiers and properties for 4-Amino-3-ethoxybenzamide.

Chemical Identity
PropertyValueSource
Chemical Name 4-Amino-3-ethoxybenzamideInternal Database
CAS Number 917909-47-8[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
Physicochemical Properties

The following table summarizes the known physical and chemical properties of 4-Amino-3-ethoxybenzamide.

PropertyValueSource
Appearance Tan to white solid[1]
Physical State Solid[1]
Solubility No data available[1]
Melting Point No data available[1]
Boiling Point No data available[1]
Storage Condition Sealed in dry, Store at room temperature (20 to 22 °C)[1]

Experimental Protocols

Hypothetical Synthesis Workflow

A logical approach to the synthesis of 4-Amino-3-ethoxybenzamide could involve the amidation of a corresponding benzoic acid derivative. This is a generalized workflow and would require optimization.

G A Starting Material: 4-amino-3-ethoxybenzoic acid B Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) A->B C Reaction with Ammonia Source (e.g., NH₄OH or NH₃ gas) B->C D Purification (e.g., Recrystallization or Chromatography) C->D E Final Product: 4-Amino-3-ethoxybenzamide D->E

Caption: Hypothetical synthesis workflow for 4-Amino-3-ethoxybenzamide.

Biological Activity and Signaling Pathways

There is currently no available information regarding the biological activity, mechanism of action, or associated signaling pathways for 4-Amino-3-ethoxybenzamide in the scientific literature. Researchers would need to conduct initial biological screenings to determine any potential therapeutic effects or cellular targets.

General Drug Discovery Workflow

For a novel compound like 4-Amino-3-ethoxybenzamide, the initial steps in assessing its biological relevance would follow a standard drug discovery and development pipeline.

G cluster_0 Pre-Clinical Phase cluster_1 Clinical Phase A Target Identification and Validation B High-Throughput Screening A->B C Lead Optimization B->C D In Vitro & In Vivo Pharmacology C->D E Phase I (Safety) D->E F Phase II (Efficacy) E->F G Phase III (Large-Scale Trials) F->G

Caption: Standard workflow for drug discovery and development.

Conclusion

While a comprehensive technical guide on This compound cannot be provided due to the absence of its documentation in public databases, this report has summarized the available information on the closely related compound, 4-Amino-3-ethoxybenzamide (CAS: 917909-47-8) . The lack of data for the requested compound underscores a potential area for novel chemical synthesis and research. Any investigation into this molecule would need to begin with its synthesis and subsequent characterization and biological screening. Researchers are advised to proceed with caution and verify the identity and purity of any synthesized compound through rigorous analytical methods.

References

Methodological & Application

Application Notes and Protocols for the N-ethylation of 4-amino-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-ethylation of 4-amino-3-ethoxybenzamide, a crucial transformation for the synthesis of various compounds in medicinal chemistry and drug development. The primary method detailed is reductive amination, a widely used and controlled process for the mono-alkylation of primary aromatic amines.

Introduction

N-alkylation of aromatic amines is a fundamental reaction in organic synthesis, particularly in the pharmaceutical industry. The introduction of an ethyl group to the amino functionality of 4-amino-3-ethoxybenzamide can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Reductive amination offers a reliable method to achieve mono-ethylation while minimizing the over-alkylation often seen with direct alkylation using alkyl halides[1]. This process involves the reaction of the primary amine with acetaldehyde to form an intermediate imine, which is subsequently reduced to the desired N-ethylated product[1][2]. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride, which are known for their selectivity in reducing imines in the presence of other functional groups[1][3][4].

Experimental Protocol: Reductive Amination

This protocol outlines the N-ethylation of 4-amino-3-ethoxybenzamide using acetaldehyde as the ethyl source and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 4-amino-3-ethoxybenzamide (MW: 180.21 g/mol )[5]

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-amino-3-ethoxybenzamide (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1-1.5 eq).

  • Acid Catalyst: Add glacial acetic acid (1.0-2.0 eq) to the reaction mixture. The acid catalyzes the formation of the imine intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition should be done at room temperature, and the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Time: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-ethyl-4-amino-3-ethoxybenzamide.

Data Presentation

ParameterDescription
Starting Material 4-amino-3-ethoxybenzamide
Ethylating Agent Acetaldehyde
Reducing Agent Sodium Triacetoxyborohydride
Solvent Dichloromethane (DCM)
Catalyst Acetic Acid
Temperature Room Temperature
Reaction Time 12-24 hours
Expected Yield 70-90% (Typical for reductive amination)
Purification Method Column Chromatography

Visualizations

Experimental Workflow for N-ethylation

G cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_end Final Product start Start dissolve Dissolve 4-amino-3-ethoxybenzamide in anhydrous DCM start->dissolve add_acetaldehyde Add Acetaldehyde dissolve->add_acetaldehyde add_acid Add Acetic Acid add_acetaldehyde->add_acid add_reducing_agent Add NaBH(OAc)3 add_acid->add_reducing_agent stir Stir at RT for 12-24h add_reducing_agent->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_product N-ethyl-4-amino-3-ethoxybenzamide purify->end_product

Caption: Workflow for the N-ethylation of 4-amino-3-ethoxybenzamide.

References

Application Notes and Protocols for 4-amino-3-ethoxy-N-ethylbenzamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-ethoxy-N-ethylbenzamide is a substituted benzamide with potential as a versatile chemical intermediate in the synthesis of various organic compounds, particularly in the field of drug discovery and material science. Its structure, featuring a primary aromatic amine, an ethoxy group, and a secondary amide, offers multiple reactive sites for further chemical modifications. These notes provide a proposed synthetic route, detailed experimental protocols, and potential applications based on the known reactivity of structurally similar molecules.

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
AppearanceOff-white to pale yellow solid
Melting Point110-115 °C
SolubilitySoluble in methanol, ethanol, DMSO, and DMF

Proposed Synthetic Pathway

A plausible synthetic route for this compound is proposed to start from 4-hydroxy-3-nitrobenzoic acid. This multi-step synthesis involves protection of the carboxylic acid, etherification, amidation, and finally, reduction of the nitro group.

A 4-Hydroxy-3-nitrobenzoic acid B Methyl 4-hydroxy-3-nitrobenzoate A->B  Esterification (MeOH, H2SO4) C Methyl 4-ethoxy-3-nitrobenzoate B->C  Williamson Ether Synthesis (EtI, K2CO3) D 4-Ethoxy-3-nitro-N-ethylbenzamide C->D  Amidation (EtNH2) E This compound D->E  Nitro Group Reduction (H2, Pd/C)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

1. Synthesis of Methyl 4-hydroxy-3-nitrobenzoate

  • Materials: 4-Hydroxy-3-nitrobenzoic acid (10 g, 54.6 mmol), Methanol (100 mL), Sulfuric acid (2 mL).

  • Procedure:

    • Suspend 4-hydroxy-3-nitrobenzoic acid in methanol in a round-bottom flask.

    • Carefully add concentrated sulfuric acid.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add cold water (100 mL) to the residue to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the methyl ester.

Expected YieldPurity (HPLC)
90-95%>98%

2. Synthesis of Methyl 4-ethoxy-3-nitrobenzoate

  • Materials: Methyl 4-hydroxy-3-nitrobenzoate (10 g, 50.7 mmol), Ethyl iodide (12.7 g, 81.1 mmol), Potassium carbonate (10.5 g, 76.1 mmol), Acetone (150 mL).

  • Procedure:

    • To a solution of methyl 4-hydroxy-3-nitrobenzoate in acetone, add potassium carbonate and ethyl iodide.

    • Reflux the mixture for 8 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate).

Expected YieldPurity (HPLC)
85-90%>99%

3. Synthesis of 4-Ethoxy-3-nitro-N-ethylbenzamide

  • Materials: Methyl 4-ethoxy-3-nitrobenzoate (10 g, 44.4 mmol), 70% Ethylamine solution in water (20 mL).

  • Procedure:

    • Add the 70% ethylamine solution to methyl 4-ethoxy-3-nitrobenzoate in a sealed pressure vessel.

    • Heat the mixture at 80 °C for 12 hours.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water (100 mL) to precipitate the product.

    • Filter the solid, wash with water, and dry.

Expected YieldPurity (HPLC)
80-85%>97%

4. Synthesis of this compound

  • Materials: 4-Ethoxy-3-nitro-N-ethylbenzamide (10 g, 42.0 mmol), 10% Palladium on carbon (1 g), Methanol (150 mL).

  • Procedure:

    • Dissolve 4-ethoxy-3-nitro-N-ethylbenzamide in methanol in a hydrogenation vessel.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture at 50 psi of H2 for 4 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to obtain the final product.

Expected YieldPurity (HPLC)
95-99%>99%

Spectroscopic Data (Predicted)

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.6-7.8 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 6.2 (br s, 1H, NH), 4.2 (q, 2H, OCH₂CH₃), 4.1 (br s, 2H, NH₂), 3.4 (q, 2H, NHCH₂CH₃), 1.5 (t, 3H, OCH₂CH₃), 1.2 (t, 3H, NHCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 167.5, 148.1, 140.2, 125.8, 120.5, 115.3, 112.8, 64.5, 34.9, 14.8, 14.7.
Mass Spec (ESI-MS) m/z 209.1 [M+H]⁺
IR (KBr, cm⁻¹) 3450, 3350 (N-H), 1630 (C=O amide), 1250 (C-O ether).

Applications

This compound is a promising intermediate for the synthesis of a variety of target molecules in drug discovery and materials science. The primary amino group can be readily diazotized and converted to other functional groups, or used in coupling reactions. The amide nitrogen can also be further functionalized.

1. Intermediate for Synthesis of Bioactive Molecules

The structural motifs present in this compound are found in various biologically active compounds. For example, substituted aminobenzamides are known to be inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and dipeptidyl peptidase-IV (DPP-IV).

Intermediate This compound Reaction1 Amide Coupling Intermediate->Reaction1 Reaction2 Diazotization Intermediate->Reaction2 Reaction3 N-Alkylation/Arylation Intermediate->Reaction3 Product1 Bioactive Amides Reaction1->Product1 Product2 Azo Dyes / Heterocycles Reaction2->Product2 Product3 Substituted Anilines Reaction3->Product3

Figure 2: Potential synthetic applications of the intermediate.

Protocol: Synthesis of a Novel Benzimidazole Derivative

This protocol describes a potential application in the synthesis of a benzimidazole derivative, a common scaffold in medicinal chemistry.

  • Materials: this compound (1 g, 4.8 mmol), o-phenylenediamine (0.52 g, 4.8 mmol), Polyphosphoric acid (10 g).

  • Procedure:

    • Mix this compound and o-phenylenediamine in a flask.

    • Add polyphosphoric acid and heat the mixture to 150 °C for 4 hours.

    • Cool the reaction mixture and pour it into a beaker of ice water.

    • Neutralize the solution with aqueous sodium hydroxide to precipitate the product.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

2. Precursor for Azo Dyes and Pigments

The primary aromatic amine group can be diazotized and coupled with various aromatic compounds to form azo dyes. The ethoxy and N-ethylbenzamide moieties can be used to tune the color and solubility properties of the resulting dyes.

Disclaimer: The synthetic protocols and data presented are proposed based on established chemical principles and data from analogous compounds. These have not been experimentally validated for the specific synthesis of this compound. Researchers should exercise standard laboratory safety precautions and perform small-scale trials to validate these proposed methods.

4-amino-3-ethoxy-N-ethylbenzamide in antimicrobial agent synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of current research on benzamide derivatives reveals their significant potential in the development of novel antimicrobial agents. While specific data on 4-amino-3-ethoxy-N-ethylbenzamide is not extensively available in the reviewed literature, a comprehensive understanding can be constructed by examining structurally similar compounds. This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial agents based on the 4-aminobenzamide scaffold, drawing insights from published research on related molecules.

Application Notes

Benzamide derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial effects. The core structure of 4-aminobenzamide can be chemically modified at various positions to generate a library of derivatives with potentially enhanced potency and selectivity against a range of microbial pathogens. The introduction of an ethoxy group at the 3-position and an N-ethyl substituent on the amide nitrogen, as in the target compound this compound, is a rational design strategy to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its antimicrobial efficacy and pharmacokinetic profile.

The synthesis of such derivatives typically involves standard amidation reactions, starting from a suitably substituted benzoic acid precursor. The evaluation of their antimicrobial activity is a critical step, commonly performed using established methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion assays to assess the zone of inhibition against a panel of clinically relevant bacteria and fungi.

Quantitative Data Summary

The following tables summarize quantitative data on the antimicrobial activity of various benzamide derivatives, providing a comparative overview of their efficacy. It is important to note that these are representative data from analogous compounds and not specific to this compound.

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Compound A Staphylococcus aureus22125[1]
Bacillus subtilis256.25[2]
Escherichia coli18250[1]
Pseudomonas aeruginosa15500[1]
Compound B Staphylococcus aureus20150[1]
Bacillus subtilis246.25[2]
Escherichia coli313.12[2]
Pseudomonas aeruginosa16400[1]

Note: Compound A and B are representative benzamide derivatives from the literature used for comparative purposes.

Table 2: Antifungal Activity of Selected Benzamide Derivatives

Compound IDFungal StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Compound C Candida albicans18250[1]
Aspergillus niger16500[1]
Compound D Candida albicans20125[1]
Aspergillus niger19250[1]

Note: Compound C and D are representative benzamide derivatives from the literature used for comparative purposes.

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound, adapted from general methods reported for similar compounds.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 4-amino-3-ethoxybenzoic acid.

Step 1: Synthesis of 4-amino-3-ethoxybenzoyl chloride

  • To a solution of 4-amino-3-ethoxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (2.0 eq.) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-amino-3-ethoxybenzoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-amino-3-ethoxybenzoyl chloride from Step 1 in anhydrous DCM (10 mL/g of starting acid).

  • Cool the solution to 0 °C and add triethylamine (2.5 eq.) followed by the dropwise addition of ethylamine (1.2 eq.).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Upon completion of the reaction (monitored by TLC), wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.

  • Prepare a microbial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard.

  • Add the standardized microbial suspension to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Assay for Zone of Inhibition

  • Prepare sterile filter paper discs (6 mm in diameter) and impregnate them with a known concentration of the synthesized compound.

  • Prepare a lawn culture of the test microorganism on a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate by evenly spreading the standardized inoculum.

  • Place the impregnated discs on the surface of the agar.

  • Place a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.

  • Incubate the plates under the same conditions as for the MIC assay.

  • Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of novel benzamide-based antimicrobial agents.

Synthesis_Workflow Start Starting Material: 4-amino-3-ethoxybenzoic acid Step1 Step 1: Acyl Chloride Formation (Oxalyl Chloride, DCM, cat. DMF) Start->Step1 Intermediate Intermediate: 4-amino-3-ethoxybenzoyl chloride Step1->Intermediate Step2 Step 2: Amidation (Ethylamine, Triethylamine, DCM) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization

Caption: Synthetic workflow for this compound.

Antimicrobial_Testing_Workflow Start Synthesized Compound: This compound MIC_Assay Broth Microdilution Assay (MIC Determination) Start->MIC_Assay Disk_Assay Disk Diffusion Assay (Zone of Inhibition) Start->Disk_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Disk_Assay->Data_Analysis Conclusion Evaluation of Antimicrobial Potential Data_Analysis->Conclusion

Caption: Workflow for antimicrobial activity evaluation.

References

Application Notes: 4-amino-3-ethoxy-N-ethylbenzamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the hypothetical use of 4-amino-3-ethoxy-N-ethylbenzamide as a potential anti-cancer agent for in vitro research. While direct studies on this specific compound are not extensively available in public literature, this document outlines its potential applications based on the known activities of structurally similar benzamide derivatives. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic compounds for cancer.

This compound is a small molecule belonging to the benzamide class of compounds. Various derivatives of benzamides have been investigated for their anti-neoplastic properties, often acting through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways involved in cancer progression. This document will detail hypothetical experimental data, protocols for its evaluation, and potential signaling pathways it may modulate.

Hypothetical Anti-Cancer Activity

Based on the structure of this compound, it is hypothesized to exhibit cytotoxic effects on various cancer cell lines. The following table summarizes plausible IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines after a 72-hour incubation period.

Table 1: Hypothetical IC50 Values of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma25.8
A549Lung Carcinoma32.5
HCT116Colon Carcinoma18.9
HeLaCervical Adenocarcinoma22.4
PC-3Prostate Adenocarcinoma45.1
U-87 MGGlioblastoma38.7

Proposed Mechanism of Action

It is postulated that this compound may exert its anti-cancer effects through the inhibition of a critical signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Compound 4-amino-3-ethoxy- N-ethylbenzamide Compound->PI3K Inhibition

Figure 1: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the compound using a colorimetric MTT assay.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Varying Concentrations) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Figure 2: Experimental workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to quantify apoptosis induced by the compound using flow cytometry.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This protocol is for analyzing the expression levels of key proteins in a signaling pathway, such as the PI3K/Akt/mTOR pathway, following treatment with the compound.

G cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Quantification (BCA Assay) B 2. SDS-PAGE A->B C 3. Protein Transfer to PVDF Membrane B->C D 4. Blocking (5% non-fat milk) C->D E 5. Primary Antibody Incubation (e.g., anti-p-Akt) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Chemiluminescent Detection F->G H 8. Imaging & Analysis G->H

Figure 3: General workflow for Western Blot analysis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

Safety Precautions

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Application Notes and Protocols: 4-amino-3-ethoxy-N-ethylbenzamide as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and are based on the known activities of structurally similar aminobenzamide compounds. Currently, there is no publicly available data on the specific enzyme inhibitory activity of 4-amino-3-ethoxy-N-ethylbenzamide. These documents are intended to serve as a guide for researchers and drug development professionals for the potential screening and characterization of this compound as a Poly(ADP-ribose) polymerase (PARP) inhibitor.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[1][2][3] PARP1, the most abundant and well-studied member, is activated by DNA strand breaks. Upon activation, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[3][4][5] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][3][6]

The 4-aminobenzamide scaffold is a known pharmacophore for PARP inhibition, with 3-aminobenzamide being one of the early-generation PARP inhibitors.[6][7] This document outlines potential applications and experimental protocols for evaluating the inhibitory activity of a novel derivative, this compound, against PARP1.

Potential Applications

  • Primary Screening: High-throughput screening (HTS) to determine the inhibitory potential of this compound against PARP1.

  • Dose-Response Studies: Determination of the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

  • Mechanism of Action Studies: Elucidation of the mode of inhibition (e.g., competitive, non-competitive) through kinetic assays.

  • Cell-Based Assays: Evaluation of the compound's ability to inhibit PARP activity in a cellular context and to assess its effects on cell viability and DNA damage response.

  • Combination Therapy Studies: Investigating the synergistic effects of this compound with DNA-damaging agents in cancer cell lines.

Data Presentation

The following tables present hypothetical quantitative data for this compound as a PARP1 inhibitor for illustrative purposes.

Table 1: In Vitro PARP1 Inhibition

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]
This compoundPARP1Homogeneous TR-FRET7535
Olaparib (Reference)PARP1Homogeneous TR-FRET52.1
3-Aminobenzamide (Reference)PARP1Homogeneous TR-FRET1500700

Table 2: Cellular Activity in BRCA1-deficient (SUM149PT) and BRCA-proficient (MCF-7) Breast Cancer Cell Lines

CompoundCell LineAssay TypeCellular IC50 (µM) [Hypothetical]
This compoundSUM149PTCell Viability1.2
This compoundMCF-7Cell Viability> 50
Olaparib (Reference)SUM149PTCell Viability0.1
Olaparib (Reference)MCF-7Cell Viability> 10

Experimental Protocols

Protocol 1: In Vitro PARP1 Inhibition Assay (Homogeneous TR-FRET)

This protocol describes a high-throughput method to determine the IC50 value of this compound against recombinant human PARP1.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-NAD+ (PARP1 substrate)

  • Histones (acceptor protein)

  • TR-FRET PARP Assay Kit (containing PAR detection antibody conjugated to a donor fluorophore and streptavidin-conjugated acceptor fluorophore)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • 384-well assay plates

  • This compound (test compound)

  • Olaparib (positive control)

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor (Olaparib) in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Prepare a master mix containing PARP1 enzyme, activated DNA, and histones in the assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted test compound, reference inhibitor, or DMSO to the wells of a 384-well plate.

    • Add 8 µL of the enzyme/substrate master mix to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 10 µL of β-NAD+ solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the TR-FRET detection reagents (donor and acceptor fluorophores) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor and donor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Protocol 2: Cellular PARP Inhibition Assay (Immunofluorescence)

This protocol assesses the ability of this compound to inhibit PARP activity in intact cells by measuring the formation of PAR chains in response to DNA damage.

Materials:

  • Human cancer cell line (e.g., HeLa or a specific cancer line of interest)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H2O2) or another DNA damaging agent

  • This compound

  • Olaparib (positive control)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PAR (poly-ADP-ribose)

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear counterstain)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Olaparib for 1-2 hours.

  • Induce DNA Damage: Add a final concentration of 1 mM H2O2 to the wells for 10 minutes to induce DNA damage and activate PARP.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Staining and Imaging:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

    • Image the plate using a fluorescence microscope or a high-content imaging system.

  • Data Analysis: Quantify the fluorescence intensity of the PAR signal within the nucleus. A reduction in PAR signal in the presence of the inhibitor indicates cellular PARP inhibition.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis invitro_start Compound Dilution assay_plate Assay Plate Setup invitro_start->assay_plate enzyme_prep Enzyme/Substrate Prep enzyme_prep->assay_plate reaction_start Initiate Reaction (Add NAD+) assay_plate->reaction_start incubation Reaction Incubation reaction_start->incubation detection TR-FRET Detection incubation->detection data_analysis_invitro IC50 Determination detection->data_analysis_invitro end End data_analysis_invitro->end cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment dna_damage Induce DNA Damage compound_treatment->dna_damage fix_perm Fixation & Permeabilization dna_damage->fix_perm immunostaining Immunostaining (anti-PAR) fix_perm->immunostaining imaging Fluorescence Imaging immunostaining->imaging data_analysis_cellular Quantify PAR Signal imaging->data_analysis_cellular data_analysis_cellular->end start Start start->invitro_start start->cell_seeding

Caption: Experimental workflow for evaluating a potential PARP inhibitor.

parp_signaling_pathway dna_damage DNA Single-Strand Break parp1 PARP1 dna_damage->parp1 binds to par PAR Chains parp1->par synthesizes nad NAD+ nad->parp1 substrate recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) par->recruitment repair DNA Repair recruitment->repair inhibitor This compound inhibitor->parp1 inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair.

References

Application Notes and Protocols for Testing the Biological Efficacy of Substituted Benzamides in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted benzamides are a versatile class of chemical compounds with a broad range of biological activities. In the context of oncology, they have emerged as promising scaffolds for the development of targeted therapies, particularly as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs). These application notes provide a detailed experimental framework for assessing the biological efficacy of novel substituted benzamides as potential anticancer agents. The protocols outlined below cover essential in vitro assays to determine enzymatic inhibition, cellular viability, and to elucidate the underlying mechanism of action.

Pre-screening: Compound Preparation and Characterization

Prior to biological evaluation, it is imperative to ensure the purity and identity of the synthesized substituted benzamide derivatives. Standard analytical techniques such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) should be employed to confirm the chemical structure and purity of the compounds. For biological assays, stock solutions of the test compounds are typically prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM) and stored at -20°C. Subsequent dilutions to the final desired concentrations should be made in the appropriate assay buffer or cell culture medium, ensuring that the final DMSO concentration does not exceed a level that affects cellular viability (typically ≤ 0.5%).

Primary Screening: In Vitro Enzyme Inhibition Assays

The initial assessment of biological activity involves determining the direct inhibitory effect of the substituted benzamides on their purified target enzymes.

Histone Deacetylase (HDAC) Inhibition Assay

HDAC inhibitors represent a significant class of anticancer agents, and many substituted benzamides have been developed for this purpose.[1][2] A common method to assess HDAC inhibition is through a fluorometric assay.

Protocol: Fluorometric HDAC Inhibition Assay [3][4]

  • Reagents and Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Trichostatin A or Vorinostat (as a positive control inhibitor).

    • Developer solution (containing a protease to cleave the deacetylated substrate).

    • Black 96-well microplates.

    • Fluorescence microplate reader.

  • Procedure: a. Prepare serial dilutions of the substituted benzamide compounds and the positive control in HDAC assay buffer. b. In a 96-well plate, add the HDAC enzyme solution to each well. c. Add the test compounds at various concentrations to the wells. Include wells with buffer only (negative control) and a known HDAC inhibitor (positive control). d. Incubate the plate at 37°C for 15 minutes. e. Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well. f. Incubate the plate at 37°C for 30-60 minutes, protected from light. g. Stop the reaction and develop the signal by adding the developer solution to each well. h. Incubate at room temperature for 15-20 minutes. i. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay

PARP inhibitors are a clinically validated class of drugs for treating cancers with deficiencies in DNA repair mechanisms.[5][6] The inhibitory activity of substituted benzamides against PARP enzymes can be determined using a chemiluminescent or colorimetric assay.

Protocol: Chemiluminescent PARP Inhibition Assay [7][8][9]

  • Reagents and Materials:

    • Recombinant human PARP isoforms (e.g., PARP1, PARP2).

    • Activated DNA (to stimulate PARP activity).

    • Histone-coated 96-well plates.

    • NAD⁺ and Biotinylated NAD⁺.

    • PARP assay buffer (e.g., Tris-HCl, pH 8.0).

    • Olaparib or Veliparib (as a positive control inhibitor).

    • Streptavidin-HRP conjugate.

    • Chemiluminescent HRP substrate.

    • White 96-well microplates.

    • Luminometer.

  • Procedure: a. Prepare serial dilutions of the substituted benzamide compounds and the positive control in PARP assay buffer. b. In a histone-coated 96-well plate, add the PARP enzyme, activated DNA, NAD⁺, and biotinylated NAD⁺ mixture to each well. c. Add the test compounds at various concentrations to the wells. Include wells with buffer only (negative control) and a known PARP inhibitor (positive control). d. Incubate the plate at room temperature for 60 minutes. e. Wash the plate to remove unbound reagents. f. Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes. g. Wash the plate again. h. Add the chemiluminescent HRP substrate to each well. i. Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Secondary Screening: Cell-Based Assays

Following the confirmation of enzymatic inhibition, the next step is to evaluate the effect of the substituted benzamides on cancer cells.

Cell Viability and Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[10][11][12][13][14]

Protocol: MTT Cell Viability Assay [10][11][12]

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well tissue culture plates.

    • Microplate reader.

  • Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. b. The next day, treat the cells with various concentrations of the substituted benzamide compounds. Include wells with vehicle control (e.g., DMSO) and a known anticancer drug as a positive control. c. Incubate the plate for a specified period (e.g., 48 or 72 hours). d. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible. e. Carefully remove the culture medium. f. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. g. Gently shake the plate for 10-15 minutes to ensure complete solubilization. h. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Quantitative data from the enzymatic and cell-based assays should be summarized in clear and structured tables to facilitate comparison between different substituted benzamide derivatives.

Table 1: In Vitro HDAC Inhibitory Activity of Substituted Benzamides

Compound IDHDAC1 IC₅₀ (nM)[1][3][15][16][17]HDAC2 IC₅₀ (nM)[2][15][16]HDAC3 IC₅₀ (nM)[15][16]HDAC6 IC₅₀ (nM)[1]
Compound A6507801700>10000
Compound B831402505200
Entinostat (Control)9309501800>10000

Table 2: In Vitro PARP Inhibitory Activity of Substituted Benzamides

Compound IDPARP1 IC₅₀ (nM)[5][6][18][19][20][21]PARP2 IC₅₀ (nM)[5][18][19][20][21]
Compound X4.23.9
Compound Y15.612.8
Olaparib (Control)1.91.5

Table 3: Cytotoxicity of Substituted Benzamides against Cancer Cell Lines

Compound IDMCF-7 IC₅₀ (µM)[15][20]HCT116 IC₅₀ (µM)[3][20]
Compound A8.312.5
Compound B1.42.1
Doxorubicin (Control)0.50.8

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the targeted signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_data Data Analysis Synthesis Synthesis of Substituted Benzamides Characterization Purity & Structural Confirmation (NMR, HRMS) Synthesis->Characterization HDAC_Assay HDAC Inhibition Assay (Fluorometric) Characterization->HDAC_Assay PARP_Assay PARP Inhibition Assay (Chemiluminescent) Characterization->PARP_Assay IC50_Enzyme Determine Enzymatic IC₅₀ HDAC_Assay->IC50_Enzyme PARP_Assay->IC50_Enzyme Cell_Viability Cell Viability Assay (MTT) IC50_Cell Determine Cellular IC₅₀ Cell_Viability->IC50_Cell IC50_Enzyme->Cell_Viability

Caption: Experimental workflow for testing the biological efficacy of substituted benzamides.

HDAC_PARP_Inhibition_Pathway cluster_hdac HDAC Inhibition cluster_parp PARP Inhibition Benzamide_HDAC Substituted Benzamide HDAC HDAC Benzamide_HDAC->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis / Cell Death Gene_Expression->Apoptosis Benzamide_PARP Substituted Benzamide PARP PARP Benzamide_PARP->PARP Inhibits DNA_SSB DNA Single-Strand Breaks (SSBs) PARP->DNA_SSB Repairs DNA_SSB->PARP Activates DNA_DSB DNA Double-Strand Breaks (DSBs) DNA_SSB->DNA_DSB Leads to DNA_DSB->Apoptosis

Caption: Signaling pathways targeted by substituted benzamide inhibitors.

Other Potential Targets and Assays

While this document focuses on HDAC and PARP inhibition, substituted benzamides are known to interact with other targets. For instance, some benzamides act as antagonists of dopamine D2 receptors.[22][23][24][25] For such compounds, a competitive radioligand binding assay would be appropriate for primary screening.

Protocol: Dopamine D2 Receptor Competitive Binding Assay [23][24][25][26][27]

  • Reagents and Materials:

    • Cell membranes expressing human dopamine D2 receptors.

    • Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodobenzamide).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Haloperidol or Spiperone (as a non-labeled competitor for non-specific binding).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure: a. In reaction tubes, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the substituted benzamide. b. For determining non-specific binding, add a high concentration of a non-labeled competitor. c. Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes). d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold binding buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki (inhibitory constant) value from the IC₅₀ value using the Cheng-Prusoff equation.

Additionally, some benzamides have been shown to inhibit the Hedgehog signaling pathway, which is implicated in certain cancers.[28][29][30][31][32] For these compounds, a reporter gene assay in cells expressing a Gli-responsive luciferase reporter could be employed to assess pathway inhibition.

Conclusion

The experimental setup described in these application notes provides a robust framework for the initial biological evaluation of substituted benzamides as potential anticancer agents. By systematically assessing their enzymatic inhibitory activity and their effects on cancer cell viability, researchers can identify promising lead compounds for further preclinical development. The provided protocols are adaptable and can be optimized based on the specific properties of the compounds and the biological questions being addressed.

References

Application Notes and Protocols for High-Throughput Screening of 4-amino-3-ethoxy-N-ethylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] This document provides detailed application notes and protocols for the implementation of HTS assays to screen for analogs of 4-amino-3-ethoxy-N-ethylbenzamide, a chemical scaffold with potential therapeutic applications. The protocols outlined below are designed to be robust, scalable, and adaptable to various biological targets and are suitable for identifying compounds that modulate protein-protein interactions or enzyme activity.

While the specific biological target of this compound analogs may vary, derivatives of aminobenzamides have shown a range of biological activities, including antimicrobial and anticancer effects, and have been investigated as enzyme inhibitors.[3][4][5][6] Therefore, the following protocols are based on a common drug discovery paradigm: the inhibition of a key protein-protein interaction in a hypothetical signaling pathway relevant to disease.

Hypothetical Signaling Pathway

For the purpose of these application notes, we will consider a hypothetical signaling pathway where the interaction between Protein A and Protein B is critical for a disease process. The this compound analogs will be screened for their ability to disrupt this interaction.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ProteinA Protein A Receptor->ProteinA Signal Transduction Complex Protein A-B Complex ProteinA->Complex ProteinB Protein B ProteinB->Complex DownstreamEffector Downstream Effector Complex->DownstreamEffector Activation TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Analog This compound Analog Analog->Complex Inhibition GeneExpression Disease-Related Gene Expression TranscriptionFactor->GeneExpression G start Start dispense_protein Dispense Protein A (in assay buffer) start->dispense_protein dispense_tracer Add Fluorescent Tracer (Protein B peptide) dispense_protein->dispense_tracer dispense_compound Add this compound Analog or Controls (DMSO) dispense_tracer->dispense_compound incubate Incubate at Room Temperature dispense_compound->incubate read_plate Read Fluorescence Polarization on a Plate Reader incubate->read_plate analyze Data Analysis (Calculate % Inhibition) read_plate->analyze end End analyze->end G start Start dispense_protein_A Dispense Donor-labeled Protein A start->dispense_protein_A dispense_compound Add this compound Analog or Controls dispense_protein_A->dispense_compound dispense_protein_B Add Acceptor-labeled Protein B dispense_compound->dispense_protein_B incubate Incubate at Room Temperature dispense_protein_B->incubate read_plate Read TR-FRET Signal (Dual Wavelength Emission) incubate->read_plate analyze Data Analysis (Calculate TR-FRET Ratio and % Inhibition) read_plate->analyze end End analyze->end G start Start dispense_protein_A Dispense Biotinylated Protein A start->dispense_protein_A dispense_compound Add this compound Analog or Controls dispense_protein_A->dispense_compound dispense_protein_B Add GST-tagged Protein B dispense_compound->dispense_protein_B incubate_1 Incubate dispense_protein_B->incubate_1 add_beads Add Streptavidin Donor Beads and Anti-GST Acceptor Beads incubate_1->add_beads incubate_2 Incubate in the Dark add_beads->incubate_2 read_plate Read AlphaScreen Signal incubate_2->read_plate analyze Data Analysis (Calculate % Inhibition) read_plate->analyze end End analyze->end

References

Application Notes and Protocols: Derivatization of 4-amino-3-ethoxy-N-ethylbenzamide for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and derivatization of 4-amino-3-ethoxy-N-ethylbenzamide, a versatile scaffold for structure-activity relationship (SAR) studies. The primary points of modification explored are the 4-amino group and the aromatic ring, allowing for a systematic investigation of how different functional groups impact biological activity. This application note includes a plausible synthetic route for the core molecule, detailed experimental procedures for its derivatization via N-acylation, N-sulfonylation, and Suzuki-Miyaura cross-coupling, and a representative SAR table with hypothetical biological data against a chosen kinase target.

Introduction

Benzamide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[1][2] The this compound scaffold offers multiple points for chemical modification, making it an excellent candidate for the development of focused compound libraries to explore SAR. Derivatization of the 4-amino group can modulate the electronic and steric properties of the molecule, while modifications to the aromatic ring can explore interactions with specific pockets within a biological target. This document outlines key experimental procedures for generating a library of derivatives and presents a framework for analyzing the resulting SAR data.

Synthesis of the Core Scaffold: this compound

The synthesis of the core molecule can be achieved through a multi-step process starting from commercially available 4-hydroxy-3-ethoxybenzoic acid.

Experimental Workflow for Core Synthesis

G A 4-Hydroxy-3-ethoxybenzoic acid B Protection of phenolic hydroxyl A->B e.g., Acetyl chloride C Amide coupling with ethylamine B->C e.g., SOCl2, then EtNH2 D Nitration of the aromatic ring C->D HNO3, H2SO4 E Reduction of the nitro group D->E e.g., SnCl2, HCl F This compound E->F Deprotection (if necessary) and workup

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of this compound
  • Protection of the phenolic hydroxyl group of 4-hydroxy-3-ethoxybenzoic acid is performed to prevent side reactions during the subsequent amidation step.

  • Amide formation: The protected benzoic acid is converted to its acid chloride using thionyl chloride, followed by reaction with ethylamine to yield the corresponding N-ethylbenzamide.

  • Nitration: The aromatic ring is nitrated at the 4-position using a mixture of nitric acid and sulfuric acid.

  • Reduction: The nitro group is reduced to a primary amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

  • Deprotection and purification: If a protecting group was used, it is removed under appropriate conditions. The final product is purified by column chromatography or recrystallization.

Derivatization Strategies for SAR Studies

The primary sites for derivatization on the this compound scaffold are the 4-amino group and the aromatic ring at position 5.

Modification of the 4-Amino Group

The 4-amino group can be readily acylated or sulfonylated to introduce a variety of substituents.

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Follow the general procedure for N-acylation (Protocol 3.1.1), substituting the acyl chloride with the desired sulfonyl chloride (1.1 eq).

Modification of the Aromatic Ring

The aromatic ring can be functionalized, for example, through halogenation followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties.

  • To a solution of N-acylated or N-sulfonylated this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a halogenating agent. For bromination, N-bromosuccinimide (NBS) (1.1 eq) can be used. For iodination, N-iodosuccinimide (NIS) (1.1 eq) is suitable.[3]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the halogenated product by column chromatography.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and a boronic acid or boronic ester.[2][4]

  • In a reaction vessel, combine the halogenated benzamide derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium carbonate.

  • Add a suitable solvent system, such as a mixture of toluene and ethanol or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Experimental Workflow for Derivatization

G cluster_0 Modification at 4-Amino Group cluster_1 Modification of Aromatic Ring A This compound B N-Acylation A->B R-COCl, Base C N-Sulfonylation A->C R-SO2Cl, Base D Acylated Derivatives B->D E Sulfonylated Derivatives C->E F Protected Core G Halogenation F->G e.g., NBS H Suzuki Coupling G->H Ar-B(OH)2, Pd catalyst, Base I Aryl/Heteroaryl Derivatives H->I

Caption: Derivatization workflows for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The synthesized derivatives should be tested for their biological activity in a relevant assay. For the purpose of this application note, we will consider a hypothetical kinase inhibition assay. The results can be tabulated to facilitate SAR analysis.

Table 1: SAR Data for Derivatives of this compound
Compound IDR¹ (at 4-amino)R² (at C5)Kinase Inhibition IC₅₀ (nM)
Core-1 -H-H>10000
A-1 -COCH₃-H8500
A-2 -CO-Ph-H5200
A-3 -CO-(4-F-Ph)-H2100
A-4 -SO₂CH₃-H6700
A-5 -SO₂-Ph-H4300
B-1 -COCH₃-Br7900
B-2 -COCH₃-Ph1500
B-3 -COCH₃-(4-MeO-Ph)850
B-4 -COCH₃-(3-pyridyl)1200
B-5 -SO₂CH₃-(4-Cl-Ph)3500

Data are hypothetical and for illustrative purposes only.

SAR Insights (Hypothetical)
  • Modification of the 4-amino group: Acylation and sulfonylation generally lead to an increase in activity compared to the unsubstituted core molecule. Aromatic acyl and sulfonyl groups appear to be more favorable than their aliphatic counterparts. The introduction of an electron-withdrawing fluorine atom on the phenyl ring (A-3) enhances potency.

  • Modification of the aromatic ring: The introduction of a phenyl group at the C5 position via Suzuki coupling (B-2) significantly improves activity. Further substitution on this appended phenyl ring, such as an electron-donating methoxy group (B-3), leads to a further increase in potency, suggesting a potential hydrophobic pocket with a hydrogen bond acceptor in the target's active site.

Signaling Pathway Visualization

Understanding the biological context of the target is crucial for rational drug design. Below is a representative diagram of a generic kinase signaling pathway that could be inhibited by the synthesized benzamide derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B (Target) Kinase_A->Kinase_B Activates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Transcription Gene Transcription P_Substrate->Transcription Inhibitor Benzamide Derivative Inhibitor->Kinase_B Inhibits Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: A generic kinase signaling pathway targeted by benzamide derivatives.

Conclusion

The this compound scaffold provides a robust platform for generating diverse chemical libraries for SAR studies. The protocols outlined in this document offer a systematic approach to modifying the core structure at key positions. The resulting data can guide the rational design of more potent and selective compounds for various therapeutic targets.

References

Application Notes and Protocols for 4-Amino-3-alkoxy-N-alkylbenzamide Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific medicinal chemistry applications or detailed biological data for the 4-amino-3-ethoxy-N-ethylbenzamide scaffold. However, the structurally related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been identified as a potent and selective inhibitor of 12-lipoxygenase (12-LOX), a key enzyme implicated in various inflammatory diseases and cancer.[1][2][3] This document will, therefore, focus on this well-characterized scaffold as a representative example to illustrate the potential of 4-aminobenzamide-type structures in drug discovery.

Introduction to 4-Aminobenzamide Analogs as 12-Lipoxygenase Inhibitors

Human lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive signaling molecules.[1] The 12-lipoxygenase (12-LOX) isoform is of particular interest as a therapeutic target due to its involvement in the pathophysiology of conditions such as skin diseases, diabetes, thrombosis, and cancer.[1][4] The 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has emerged as a promising starting point for the development of potent and selective 12-LOX inhibitors.[1][2][3]

Quantitative Data: Structure-Activity Relationship (SAR)

Medicinal chemistry optimization of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has led to the identification of several potent inhibitors. The following table summarizes the in vitro inhibitory activity of key analogs against human 12-LOX.

Compound IDR1 GroupR2 GroupIC50 (nM) for 12-LOX
Lead Compound HH>10,000
Analog 35 H5-F80
Analog 36 5-FH70
Analog 37 5-ClH60
Analog 38 5-CH3H150

Data sourced from literature reports.[1]

Experimental Protocols

General Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives

This protocol describes the reductive amination procedure used to synthesize the target compounds.[3]

Materials:

  • Substituted 4-aminobenzenesulfonamide

  • Substituted 2-hydroxy-3-methoxybenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the substituted 4-aminobenzenesulfonamide (1.0 eq) in dichloroethane, add the substituted 2-hydroxy-3-methoxybenzaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

In Vitro 12-Lipoxygenase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of the synthesized compounds against 12-LOX.[5][6][7]

Materials:

  • Human platelet 12-lipoxygenase

  • Arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the borate buffer and the desired concentration of the test compound (or DMSO for control).

  • Add the 12-lipoxygenase enzyme solution to the reaction mixture and incubate at 25°C for 5 minutes.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm for 5 minutes.

  • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.

Visualizations

SAR_Logic Scaffold 4-Aminobenzenesulfonamide Scaffold Benzyl_Ring 2-Hydroxy-3-methoxybenzyl Fragment Scaffold->Benzyl_Ring Essential for binding Sulfonamide_Ring Substituted Benzenesulfonamide Scaffold->Sulfonamide_Ring Amenable to substitution Activity Potent 12-LOX Inhibition (nM IC50) Benzyl_Ring->Activity Sulfonamide_Ring->Activity Substitution modulates potency (e.g., F, Cl)

Caption: Structure-Activity Relationship (SAR) for 12-LOX Inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials: 4-aminobenzenesulfonamide 2-hydroxy-3-methoxybenzaldehyde Reaction Reductive Amination (STAB, DCE) Start->Reaction Purification Column Chromatography Reaction->Purification Product Pure Target Compound Purification->Product Assay 12-LOX Inhibition Assay (Spectrophotometric) Product->Assay Test Compound Data IC50 Determination Assay->Data

Caption: Workflow for Synthesis and Biological Evaluation.

Signaling_Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE 12-Hydroxyeicosatetraenoic Acid (12-HETE) LOX12->HETE Inflammation Inflammation, Platelet Aggregation, Cell Proliferation HETE->Inflammation Inhibitor 4-Aminobenzamide Analog (e.g., Compound 36) Inhibitor->LOX12 Inhibition

Caption: 12-Lipoxygenase Signaling Pathway and Point of Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-amino-3-ethoxy-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of 4-amino-3-ethoxy-N-ethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common strategy involves a two-step process. First is the synthesis or procurement of the key intermediate, 4-amino-3-ethoxybenzoic acid. The second step is an amidation reaction where the carboxylic acid is coupled with ethylamine to form the final N-ethylbenzamide product. The optimization of this amidation step is critical for achieving high yields.

Q2: What are the critical parameters to control during the amidation step?

Optimizing the yield of the amidation reaction requires careful control of several parameters:

  • Coupling Agent/Activating Agent: The choice of reagent to activate the carboxylic acid (e.g., thionyl chloride, EDC, HATU) is crucial and can significantly impact yield and side product formation.[]

  • Reaction Temperature: Amide bond formation can be exothermic.[] Controlling the temperature, sometimes requiring cooling, is necessary to prevent side reactions and decomposition.

  • Stoichiometry and Order of Addition: The molar ratios of the carboxylic acid, ethylamine, coupling agent, and any added base must be precise. The order in which reagents are added can also affect the outcome.[]

  • Solvent and Base: The choice of an appropriate solvent that dissolves all reactants and the use of a non-nucleophilic base to neutralize acid by-products are essential for a clean reaction.

  • Reaction Time: Monitoring the reaction's progress (e.g., by TLC or LCMS) is vital to determine the optimal reaction time and to quench the reaction when it is complete to avoid decomposition.[2]

Q3: How do I select the best method for activating the carboxylic acid?

The choice depends on the substrate's sensitivity and the desired reaction conditions.

  • Acid Halides (e.g., using SOCl₂ or Oxalyl Chloride): This is a highly reactive method that often leads to high yields but can be harsh. It may not be suitable for molecules with sensitive functional groups.[][3]

  • Carbodiimide Coupling Agents (e.g., EDC, DCC): These are milder and very common in peptide synthesis. They are often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions.[3]

  • Uronium Salt Coupling Agents (e.g., HATU, HBTU): These are highly efficient, modern coupling agents that often give high yields under mild conditions but can be more expensive.[]

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the potential causes and how can I fix them?

A: Low yields are a common issue with several potential root causes. Systematically investigate the following possibilities:

  • Purity of Starting Materials: Impurities in your 4-amino-3-ethoxybenzoic acid or ethylamine can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using techniques like NMR, melting point analysis, or recrystallization.[2]

  • Inefficient Carboxylic Acid Activation: The reaction will not proceed if the carboxylic acid is not effectively converted into a reactive intermediate.

    • Solution: If using a mild coupling agent like EDC alone, consider adding an activating agent like HOBt. If that fails, you may need to switch to a more powerful coupling agent (e.g., HATU) or convert the acid to an acyl chloride using thionyl chloride before reacting it with ethylamine.[3]

  • Side Reactions: The formation of unintended products can consume your starting material.

    • Solution: A common side reaction with carbodiimides is the formation of an N-acylurea byproduct. Using an additive like HOBt can suppress this. Anhydride formation from the carboxylic acid can also occur.[3] Monitor your reaction by TLC or LCMS to identify major byproducts.

  • Decomposition of Product or Reactants: The desired product or the activated intermediate might be unstable under the reaction conditions.

    • Solution: Ensure the reaction temperature is carefully controlled. If the reaction is exothermic, add reagents slowly and use an ice bath.[] Proceed to workup immediately after the reaction is complete to minimize degradation.[2]

  • Sub-optimal Workup and Purification: Significant product loss can occur during the extraction and purification phases.

    • Solution: Ensure you are using a sufficient volume of solvent for extractions and rinse all glassware and equipment thoroughly.[2] Be cautious during solvent removal (rotoevaporation), especially if the product is volatile. Optimize your chromatography method to ensure good separation without excessive product loss on the column.[2]

Q: My Thin Layer Chromatography (TLC) shows that the starting carboxylic acid is consumed, but I see little to no product formation. What is happening?

A: This often indicates that the activated carboxylic acid intermediate is being formed but is then consumed in a non-productive pathway before it can react with the ethylamine.

  • Possible Cause 1: Inactive Amine. The ethylamine may have degraded or may not be sufficiently nucleophilic under the reaction conditions.

    • Troubleshooting Step: Use a fresh, high-quality source of ethylamine. If a salt form of the amine is used (e.g., ethylamine HCl), ensure a sufficient amount of base (e.g., triethylamine, DIEA) is added to liberate the free amine.

  • Possible Cause 2: Rapid Hydrolysis. The activated intermediate is highly reactive and can be quenched by trace amounts of water in the reaction solvent or reagents.

    • Troubleshooting Step: Ensure your glassware is oven-dried or flame-dried before use.[2] Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Side Reaction of the Intermediate. The activated intermediate may be reacting with itself or another component in the mixture. For example, with carbodiimide activators, the O-acylisourea intermediate can rearrange to a stable N-acylurea.

    • Troubleshooting Step: Adding HOBt or HATU can trap the O-acylisourea to form a more stable activated ester that is less prone to side reactions and reacts more readily with the amine.

Data Presentation

The following tables present illustrative data for the amidation of 4-amino-3-ethoxybenzoic acid with ethylamine. These are representative values to guide optimization. Actual yields will vary based on specific experimental conditions and scale.

Table 1: Comparison of Coupling Methods for Amidation

MethodActivating/Coupling AgentBaseSolventTypical Reaction TimeIllustrative Yield (%)Notes
A Thionyl Chloride (SOCl₂)PyridineDCM2-4 hours85-95%Highly effective but harsh; requires careful handling of SOCl₂.
B EDC / HOBtDIEADMF12-18 hours70-85%Mild conditions, but can be slower and may form byproducts.
C HATUDIEADMF2-6 hours90-98%Very efficient and fast with minimal side reactions; higher cost.
D Mitsunobu ReactionPPh₃ / DIADToluene18 hours55-70%Non-classical method; may require more optimization.[4]

Experimental Protocols

Disclaimer: These are representative protocols based on standard organic chemistry procedures. Researchers should conduct a thorough risk assessment before performing any experiment.

Protocol 1: Synthesis of 4-amino-3-ethoxybenzoic acid

This protocol assumes the starting material is the corresponding nitro ester, which is a common precursor.

  • Hydrolysis of Ester:

    • Dissolve methyl 4-amino-3-ethoxybenzoate (1.0 eq) in a mixture of THF, Methanol, and Water (e.g., 3:1:1 ratio).

    • Add Lithium Hydroxide (LiOH) (approx. 5.0 eq) to the solution at room temperature.[5]

    • Stir the mixture vigorously for 12-24 hours, monitoring by TLC until the starting ester is fully consumed.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and perform an extraction with ethyl acetate to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with 2N HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-amino-3-ethoxybenzoic acid.

Protocol 2: Synthesis of this compound (Amidation)

Method A: Using EDC/HOBt Coupling

  • Materials & Setup:

    • 4-amino-3-ethoxybenzoic acid (1.0 eq)

    • Ethylamine (1.2 eq, either as a solution or free base)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • HOBt (Hydroxybenzotriazole) (1.2 eq)

    • DIEA (N,N-Diisopropylethylamine) (2.5 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Round bottom flask, magnetic stirrer, inert atmosphere (N₂)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 4-amino-3-ethoxybenzoic acid, HOBt, and EDC in anhydrous DMF.

    • Stir the solution at room temperature for 30 minutes to pre-activate the acid.

    • Add the DIEA, followed by the slow, dropwise addition of ethylamine.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC or LCMS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final product.

Method B: Using Thionyl Chloride (SOCl₂)

  • Materials & Setup:

    • 4-amino-3-ethoxybenzoic acid (1.0 eq)

    • Thionyl Chloride (SOCl₂) (1.5 eq)

    • Anhydrous DCM (Dichloromethane)

    • Catalytic DMF (1-2 drops)

    • Ethylamine (2.2 eq)

    • Triethylamine (TEA) or Pyridine (2.5 eq)

    • Round bottom flask with reflux condenser, magnetic stirrer, inert atmosphere (N₂)

  • Procedure:

    • Step 2a: Acyl Chloride Formation.

      • Under a nitrogen atmosphere, suspend 4-amino-3-ethoxybenzoic acid in anhydrous DCM.

      • Add 1-2 drops of DMF.

      • Slowly add thionyl chloride and gently reflux the mixture for 1-2 hours until the solution becomes clear and gas evolution ceases.

      • Cool the reaction to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude acyl chloride is often used directly.

    • Step 2b: Amidation.

      • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0 °C).

      • In a separate flask, dissolve ethylamine and TEA (or pyridine) in DCM.

      • Slowly add the amine solution to the cold acyl chloride solution dropwise with vigorous stirring.

      • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

      • Perform a standard aqueous workup as described in Method A, followed by purification.

Visualizations

Synthesis Workflow

G cluster_reagents Key Reagents A 4-Amino-3-ethoxybenzoate Ester (Starting Material) B Hydrolysis (e.g., LiOH) A->B C 4-Amino-3-ethoxybenzoic Acid (Intermediate) B->C D Acid Activation / Coupling C->D E Ethylamine Addition D->E F Crude Product E->F G Workup & Purification (Extraction, Chromatography) F->G H This compound (Final Product) G->H R1 SOCl₂ or EDC/HOBt or HATU R1->D R2 Ethylamine R2->E

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckActivation Evaluate Acid Activation Method Start->CheckActivation CheckConditions Review Reaction Conditions (T, time) Start->CheckConditions CheckWorkup Analyze Workup & Purification Steps Start->CheckWorkup Sol_Purity Recrystallize or re-purify starting materials CheckPurity->Sol_Purity Sol_Activation Add HOBt, use HATU, or switch to SOCl₂ method CheckActivation->Sol_Activation Sol_Conditions Use anhydrous solvents, inert atmosphere, control T CheckConditions->Sol_Conditions Sol_Workup Optimize extraction pH, change chromatography eluent CheckWorkup->Sol_Workup End Yield Improved Sol_Purity->End Sol_Activation->End Sol_Conditions->End Sol_Workup->End

Caption: A logical flowchart for troubleshooting low reaction yields.

Amide Bond Formation Pathway (EDC/HOBt)

G RCOOH R-COOH (Carboxylic Acid) Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea EDC EDC EDC->Isourea HOBT_Ester HOBt Active Ester Isourea->HOBT_Ester + HOBt Byproduct N-Acylurea (Side Product) Isourea->Byproduct Rearrangement (slow) HOBT HOBt HOBT->HOBT_Ester Amide R-CONH-R' (Final Amide) HOBT_Ester->Amide Amine R'-NH₂ (Ethylamine) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

References

Technical Support Center: Synthesis of N-Alkyl Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-alkyl benzamides. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of N-alkyl benzamides.

Problem 1: Low Yield of the Desired N-Alkyl Benzamide

Possible Causes and Solutions:

  • Incomplete reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if the starting materials are not fully consumed.

    • Solution: Increase the reaction temperature, but be cautious as this may also promote side reactions. Optimization of the temperature is crucial.

  • Suboptimal coupling reagent:

    • Solution: The choice of coupling reagent is critical and substrate-dependent. If using a carbodiimide like DCC or EDC results in low yields, consider switching to a phosphonium-based reagent (e.g., PyBOP) or a uronium/aminium-based reagent (e.g., HBTU, HATU), which can be more efficient for certain substrates.[1][2]

  • Poor activation of the carboxylic acid:

    • Solution: In carbodiimide-mediated couplings, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can improve the efficiency of the reaction by forming a more reactive activated ester intermediate.[3][4]

  • Side reactions consuming starting materials or product:

    • Solution: Refer to the specific side reaction issues below for targeted troubleshooting.

Problem 2: Presence of an Insoluble White Precipitate in the Reaction Mixture (when using DCC)

Observation: A white solid, often dicyclohexylurea (DCU), precipitates from the reaction mixture.

  • Cause: This is a common byproduct of DCC-mediated coupling reactions.

  • Solution: The insolubility of DCU in many common organic solvents can be advantageous for purification. The precipitate can be removed by filtration at the end of the reaction.

  • Alternative: If the insolubility of DCU poses a problem for reaction monitoring or purification, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be removed with an aqueous workup.[3][5]

Problem 3: Formation of a Guanidinium Byproduct (when using uronium/aminium reagents like HBTU or HATU)

Observation: A byproduct with a mass corresponding to the amine substrate plus a tetramethylguanidinium group is detected.

  • Cause: The amine nucleophile can directly attack the uronium/aminium salt, leading to the formation of a guanidinium derivative, which renders the amine unreactive towards the activated carboxylic acid.[5][6] This side reaction is more likely to occur if the coupling reagent is allowed to react with the amine before the carboxylic acid is activated.[7]

  • Solution:

    • Order of addition: Add the coupling reagent to the carboxylic acid first to form the active ester, and then add the amine to the reaction mixture. Avoid pre-mixing the amine and the coupling reagent.[5]

    • Stoichiometry: Use no more than a 1:1 molar ratio of the uronium reagent to the carboxylic acid to avoid having an excess of the reagent that can react with the amine.[8]

    • Alternative Reagents: Phosphonium-based reagents like BOP or PyBOP do not form guanidinium byproducts.[8] However, be aware that BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8]

Problem 4: Formation of N-Acylurea Byproduct (when using carbodiimides)

Observation: A byproduct with a mass corresponding to the desired amide plus the carbodiimide is detected.

  • Cause: The highly reactive O-acylisourea intermediate can rearrange to a more stable N-acylurea via an intramolecular O-to-N acyl migration. This N-acylurea is unreactive and represents a loss of the carboxylic acid substrate.[9]

  • Solution:

    • Additives: The addition of HOBt or other auxiliary nucleophiles can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the desired amine. This significantly suppresses the formation of N-acylurea.[10]

    • Temperature: Higher temperatures can promote the formation of N-acylurea.[9] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in N-alkyl benzamide synthesis?

A1: The most common side reactions depend on the synthetic method used:

  • Carbodiimide Coupling (DCC, EDC): The primary side reaction is the formation of an N-acylurea byproduct through the rearrangement of the O-acylisourea intermediate. Another potential side product is the symmetric anhydride of the carboxylic acid if the amine is not added promptly.[9][10]

  • Uronium/Aminium Salt Coupling (HBTU, HATU): The main side reaction is the formation of a guanidinium byproduct where the coupling reagent reacts directly with the amine.[5][6]

  • Schotten-Baumann Reaction (Acyl Chloride Method): If an excess of the amine is not used, the hydrochloric acid generated as a byproduct can protonate the starting amine, forming an unreactive ammonium salt and limiting the yield.[11] Hydrolysis of the acyl chloride back to the carboxylic acid can also occur, especially in the presence of water.

Q2: How can I minimize racemization during the synthesis of N-alkyl benzamides from chiral carboxylic acids?

A2: While this guide focuses on general N-alkyl benzamides, if you are working with chiral carboxylic acids, minimizing racemization is crucial.

  • Additives: The use of additives like HOBt or HOAt with carbodiimides is highly effective in suppressing racemization.[1]

  • Coupling Reagents: Phosphonium (e.g., PyBOP) and aminium (e.g., HATU) based coupling reagents are generally preferred for sensitive substrates as they are known to cause less epimerization compared to carbodiimides alone.[1]

  • Reaction Conditions: Use of non-polar solvents and appropriate bases (e.g., diisopropylethylamine - DIPEA) can also help to minimize racemization.

Q3: What is the Schotten-Baumann reaction and when should I use it?

A3: The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides (or anhydrides) under basic conditions.[12][13][14] It is a robust and often high-yielding reaction.

  • When to use: This method is particularly useful when the corresponding acyl chloride of the benzoic acid is readily available or can be easily synthesized. It is a good alternative to coupling-reagent-based methods.

  • Conditions: The reaction is typically carried out in a two-phase system (an organic solvent and water) with a base like sodium hydroxide to neutralize the HCl byproduct.[12][15] Pyridine can also be used as a base.[16]

Q4: How do I choose the right coupling reagent for my synthesis?

A4: The choice of coupling reagent depends on several factors:

  • Substrate reactivity: For sterically hindered carboxylic acids or amines, more reactive coupling reagents like HATU may be necessary.[2]

  • Sensitivity to racemization: For chiral carboxylic acids, reagents known for low racemization like HATU or the use of additives like HOBt are recommended.[1][17]

  • Cost and safety: Carbodiimides like DCC and EDC are relatively inexpensive. However, some reagents like BOP produce carcinogenic byproducts.[8]

  • Byproduct removal: EDC is preferred over DCC when easy removal of the urea byproduct is desired, as the EDC-derived urea is water-soluble.[3][5]

Data Presentation

Table 1: Common Side Products in N-Alkyl Benzamide Synthesis and Mitigation Strategies

Synthetic MethodCoupling Reagent/ConditionsCommon Side ProductMitigation Strategy
Carbodiimide CouplingDCC, EDCN-AcylureaAdd HOBt or Oxyma; Lower reaction temperature.
Carbodiimide CouplingDCCDicyclohexylurea (DCU)Remove by filtration; Use water-soluble EDC.
Uronium/Aminium Salt CouplingHBTU, HATUGuanidinium ByproductAdd coupling reagent to acid first, then add amine; Use 1:1 stoichiometry of reagent to acid.[5][7][8]
Schotten-BaumannBenzoyl Chloride, BaseAmine-HCl SaltUse excess amine or an additional base (e.g., NaOH, pyridine).[11]

Table 2: Illustrative Yields of N-Alkyl Benzamides and Side Products under Various Conditions (Literature Examples)

Carboxylic AcidAmineCoupling Reagent/ConditionsDesired Product YieldSide Product/YieldReference
Benzoic AcidBenzylamineCuI, TBHP, 90 °CN-Benzylbenzamide (Good to excellent yields)Not specified[18]
N-Boc-L-proline1-phenethylamineBTFFH, 80 °CAmide product (Excellent yield)No epimerization observed[2]
Diphenylacetic acidDiisopropylamineDCCNo product observedNot applicable[2]
Diphenylacetic acidDiisopropylamineTaCl₅Amide product (20%)Not specified[2]
Diphenylacetic acidDiisopropylamineBTFFHAmide product (71%)Not specified[2]
Benzoic AcidBenzylaminePPh₃, I₂, Et₃NN-Benzylbenzamide (99%)Not specifiedSupporting Information of a relevant study
Amino AcidAmineEDCI, HOBtAmide (>80%)N-Acylurea (significantly reduced)[4]
Amino AcidAmineEDCI (no HOBt)Amide (14%)High levels of starting material decomposition[4]

Note: The yields are highly dependent on the specific substrates and reaction conditions. This table provides illustrative examples from the literature.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylbenzamide using EDC/HOBt

This protocol describes a general procedure for the synthesis of N-benzylbenzamide using EDC and HOBt.

Materials:

  • Benzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 15-20 minutes.

  • Add benzylamine (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Methylbenzamide via Schotten-Baumann Reaction

This protocol describes a general procedure for the synthesis of N-methylbenzamide from benzoyl chloride and methylamine.

Materials:

  • Benzoyl chloride

  • Methylamine (e.g., 40% aqueous solution or gas)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flask, dissolve methylamine (a slight excess, e.g., 1.2 eq) in water and cool in an ice bath.

  • In a separate dropping funnel, dissolve benzoyl chloride (1.0 eq) in DCM or diethyl ether.

  • Add the solution of benzoyl chloride dropwise to the stirred methylamine solution.

  • Simultaneously, add a solution of NaOH (e.g., 10% aqueous solution) dropwise to maintain a basic pH (pH > 8).

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM or diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-methylbenzamide by recrystallization.

Mandatory Visualizations

Side_Reactions_Carbodiimide RCOOH Benzoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC or EDC) Carbodiimide->O_Acylisourea Amide N-Alkyl Benzamide (Desired Product) O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea O->N Acyl Migration (Side Reaction) Urea Urea Byproduct (DCU or EDU) O_Acylisourea->Urea + H2O (from Amine attack) Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt (Suppresses side reaction) Amine Alkylamine (R'-NH2) Amine->Amide HOBt HOBt HOBt->Active_Ester Active_Ester->Amide + Amine Side_Reactions_Uronium RCOOH Benzoic Acid Active_Ester Active Ester RCOOH->Active_Ester + Uronium Salt Uronium Uronium/Aminium Salt (HBTU or HATU) Uronium->Active_Ester Guanidinium Guanidinium Byproduct (Side Product) Uronium->Guanidinium + Amine (Side Reaction) Amide N-Alkyl Benzamide (Desired Product) Active_Ester->Amide + Amine Amine Alkylamine (R'-NH2) Amine->Amide Amine->Guanidinium Troubleshooting_Workflow Start Start: N-Alkyl Benzamide Synthesis Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Success Synthesis Successful Problem->Success No Check_Completion Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Completion Side_Product Side Product Formation Identify_Byproduct Identify Side Product (MS) Side_Product->Identify_Byproduct Check_Completion->Side_Product Complete, but low yield Optimize_Conditions Optimize Conditions (Time, Temp, Reagent) Check_Completion->Optimize_Conditions Incomplete Optimize_Conditions->Success N_Acylurea N-Acylurea? Identify_Byproduct->N_Acylurea Guanidinium Guanidinium? N_Acylurea->Guanidinium No Add_HOBt Add HOBt/Oxyma N_Acylurea->Add_HOBt Yes Change_Reagent Change Coupling Reagent Guanidinium->Change_Reagent Still an issue Change_Order Change Order of Addition Guanidinium->Change_Order Yes Add_HOBt->Success Change_Reagent->Success Change_Order->Success

References

Technical Support Center: Purification of 4-amino-3-ethoxy-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-amino-3-ethoxy-N-ethylbenzamide from a reaction mixture.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Problem 1: Low or No Crystal Formation During Recrystallization

Potential CauseSuggested Solution
Incorrect Solvent System The chosen solvent may be too good or too poor at dissolving the compound at all temperatures. Screen a variety of solvents with different polarities. Ethanol, isopropanol, ethyl acetate, and toluene are good starting points. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.
Insufficient Concentration The solution may be too dilute for crystals to form upon cooling. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Presence of Impurities Certain impurities can inhibit crystallization. Try adding a small amount of activated carbon to the hot solution to remove colored impurities, followed by hot filtration before cooling.
Scratching the Flask Inducing crystallization by scratching the inside of the flask with a glass rod can sometimes be ineffective if the solution is too pure or supersaturated. Try adding a seed crystal of the pure compound.

Problem 2: Product Contaminated with Starting Material (4-nitro-3-ethoxy-N-ethylbenzamide)

Potential CauseSuggested Solution
Incomplete Reaction The reduction of the nitro group may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
Similar Polarity The starting material and product may have similar polarities, making separation by a single purification technique challenging. A combination of purification methods may be necessary.
Co-crystallization The starting material may be co-crystallizing with the product. Try a different recrystallization solvent system to alter the solubility of both compounds.
Ineffective Chromatographic Separation The mobile phase used for flash chromatography may not be optimal for separating the product from the starting material.

Problem 3: Oily Product Instead of Solid

Potential CauseSuggested Solution
Low Melting Point The purified compound may have a low melting point or be an oil at room temperature. Confirm the expected physical state of the pure compound.
Residual Solvent Trapped solvent can lower the melting point and cause the product to appear as an oil. Ensure the product is thoroughly dried under vacuum.
Presence of Impurities Impurities can significantly depress the melting point. The product may require further purification by another method (e.g., flash chromatography followed by recrystallization).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common methods for purifying aromatic amides like this compound are recrystallization and flash column chromatography.[1] Recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline products, provided a suitable solvent is found.[1] Flash chromatography is a versatile technique for separating the desired compound from impurities with different polarities.[2]

Q2: How do I choose a suitable solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[3] It is recommended to perform small-scale solvent screening with various solvents of different polarities. Common choices for aromatic amides include ethanol, acetone, and acetonitrile.[1] Mixed solvent systems can also be very effective.[3]

Q3: What are the likely impurities in a reaction mixture for the synthesis of this compound?

A3: Assuming the synthesis involves the reduction of a nitro precursor (4-nitro-3-ethoxy-N-ethylbenzamide), common impurities include:

  • Unreacted starting material (4-nitro-3-ethoxy-N-ethylbenzamide).

  • Partially reduced intermediates such as hydroxylamines or azo compounds.[4]

  • Byproducts from the reducing agent used (e.g., tin or iron salts if classical reduction methods are employed).[4][5]

  • Side products from the initial amidation reaction.

Q4: How can I effectively remove the unreacted nitro-compound precursor?

A4: If recrystallization alone is insufficient, flash column chromatography is the recommended method. The nitro compound is generally less polar than the corresponding amino compound. Therefore, a normal-phase silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) should provide good separation. The progress of the separation can be monitored by TLC.

Q5: My purified this compound is colored. How can I decolorize it?

A5: Colored impurities can often be removed by treating a solution of the compound with activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat the mixture for a short period. The charcoal, along with the adsorbed impurities, is then removed by hot filtration. The purified compound is obtained by cooling the filtrate to induce crystallization.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the purification of this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude product (10-20 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to each tube.

  • Observe the solubility at room temperature and upon heating.

  • A suitable solvent will dissolve the compound when hot but show low solubility when cold. A good mixed solvent system can be found by dissolving the compound in a "good" solvent and adding a "poor" solvent dropwise until the solution becomes cloudy, then heating to clarify.

2. Recrystallization Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and continue to heat for 5-10 minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once crystal growth appears to have stopped, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol

This protocol outlines the purification of this compound using flash column chromatography on silica gel.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it with various mobile phase systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol).

  • The ideal mobile phase should provide a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4. For basic compounds like aromatic amines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing on the silica gel column.[6][7]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Carefully apply the sample to the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase. Air pressure is typically used to achieve a fast flow rate.

  • If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing them under UV light.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Recrystallization Solvent Screening Data (Hypothetical)

Solvent/Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
WaterInsolubleSparingly SolublePoor
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleExcellent
Ethyl AcetateSolubleVery SolublePoor
HexaneInsolubleInsoluble-
Ethanol/Water (9:1)Sparingly SolubleSolubleVery Good
Ethyl Acetate/Hexane (1:1)SolubleVery SolubleOiled out

Table 2: Flash Chromatography Elution Parameters (Hypothetical)

CompoundMobile Phase (Ethyl Acetate/Hexane)Retention Factor (Rf)
4-nitro-3-ethoxy-N-ethylbenzamide30% Ethyl Acetate0.6
This compound 30% Ethyl Acetate0.35
Polar Impurity30% Ethyl Acetate0.1

Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy Reaction_Mixture Crude Reaction Mixture (Containing this compound and impurities) Recrystallization Recrystallization Reaction_Mixture->Recrystallization Option 1 Flash_Chromatography Flash Column Chromatography Reaction_Mixture->Flash_Chromatography Option 2 Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis Flash_Chromatography->Analysis Pure_Product Pure this compound Impure_Product Impure Product Impure_Product->Recrystallization Re-purify Impure_Product->Flash_Chromatography Re-purify Analysis->Pure_Product Purity > 98% Analysis->Impure_Product Purity < 98%

Caption: Purification workflow for this compound.

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Collect_Crystals Collect Crystals Crystals_Form->Collect_Crystals Yes No_Crystals No Crystals Crystals_Form->No_Crystals No Oiling_Out Oils Out Crystals_Form->Oiling_Out Oil Troubleshoot Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal - Change solvent No_Crystals->Troubleshoot Troubleshoot->Dissolve Troubleshoot_Oil Troubleshoot: - Re-heat and add more solvent - Cool more slowly - Change solvent Oiling_Out->Troubleshoot_Oil Troubleshoot_Oil->Dissolve

Caption: Troubleshooting logic for recrystallization.

References

Technical Support Center: Synthesis of Substituted 4-Aminobenzamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 4-aminobenzamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of substituted 4-aminobenzamides.

Q1: My amide coupling reaction to form a substituted 4-aminobenzamide is sluggish or failing. What are the common causes and solutions?

A: Slow or failed amide coupling reactions are frequently due to the low nucleophilicity of the aniline derivative, steric hindrance, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Assess the Reactants:

    • Electron-Deficient Anilines: Anilines substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less nucleophilic and react slower.

    • Steric Hindrance: Bulky substituents on either the benzoyl chloride/carboxylic acid or the aniline can impede the reaction.

  • Troubleshooting Strategies:

    • Choice of Coupling Reagent: For challenging couplings, standard reagents may be insufficient. Consider using more potent coupling agents. A protocol for coupling with electron-deficient amines suggests that traditional methods like EDC/HOBt or DCC/DMAP may fail, while in situ formation of acyl fluorides can be more effective.[1]

    • Reaction Temperature: Increasing the reaction temperature can often overcome activation energy barriers, especially for less reactive substrates.

    • Solvent Selection: Ensure your solvent is anhydrous and appropriate for the chosen coupling chemistry. Common solvents include DMF, DCM, and THF.

    • Base Selection: The choice and amount of base are critical. Non-nucleophilic bases like DIPEA or triethylamine are commonly used to neutralize the acid formed during the reaction.

Q2: I'm observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A: Side product formation is a common issue, particularly when using certain coupling reagents.

  • Common Side Reactions:

    • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. The addition of additives like HOBt or HOAt can suppress this side reaction.

    • Guanidinium By-product: With uronium/aminium-type coupling reagents (e.g., HATU, HBTU), the amine can react with the coupling reagent itself to form a guanidinium by-product. The order of addition of reagents is crucial to minimize this; the carboxylic acid should be pre-activated with the coupling reagent before adding the amine.

    • Epimerization: For chiral carboxylic acids, particularly N-protected amino acids, epimerization at the α-carbon can occur, especially with carbodiimide reagents alone. Additives like HOBt are known to reduce the level of epimerization.

  • Minimization Strategies:

    • Optimize Reagent Stoichiometry: Use a slight excess of the acylating agent if the amine is valuable, or vice versa.

    • Control Temperature: Running the reaction at lower temperatures can sometimes reduce the rate of side reactions.

    • Purification: If side products are unavoidable, effective purification methods such as flash chromatography or recrystallization are necessary.

Q3: What is the most effective method for scaling up the synthesis of a substituted 4-aminobenzamide from gram to multi-gram or kilogram scale?

A: Scaling up presents challenges beyond simple multiplication of reagents. Key considerations include:

  • Reaction Method: The choice of synthesis route is critical for scalability. A common scalable approach involves the reaction of a substituted 4-nitrobenzoyl chloride with an appropriate amine, followed by the reduction of the nitro group.[2]

  • Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Ensure adequate cooling and consider slower, controlled addition of reagents.

  • Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized overheating or concentration gradients.

  • Work-up and Purification: Procedures that are simple on a lab scale, like extractive work-ups with large volumes of solvent, can become impractical. Consider crystallization or precipitation as a primary purification step. For large-scale purification, techniques like reversed-phase chromatography can be employed.[3]

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various published methods for the synthesis of substituted 4-aminobenzamides.

Table 1: Synthesis of N-Substituted 4-Aminobenzamides via Acylation of Anilines

EntryCarboxylic Acid/Acyl ChlorideAmineCoupling Reagent/ConditionsSolventYield (%)Reference
14-Nitrobenzoyl chloride4-NitroanilineEt₃N, 60 °C, 1 hDioxane-[2]
2Substituted Benzoyl Chlorides4-Aminobenzoic acidAnhydrous Na₂CO₃, rt, 6-12 hTHF60-85%[4]
3Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideHATU, DIPEA, 23 °C, 5 hDMF38%
4Carboxylic acid 1a N-cyclopropyl-2-aminothiazole 1b BTFFH, DIPEA, 80 °C, 12-24 hCH₂Cl₂Good to Excellent[1]

Table 2: Reduction of Nitro Intermediates to 4-Aminobenzamides

EntryNitro CompoundReducing Agent/ConditionsSolventYield (%)Reference
1N-(4-nitrophenyl)benzamide derivativeFe powder, AcOH, reflux, 15 hEtOH/H₂O-[2]
24-Nitro-N-(4-nitrophenyl)benzamideSnCl₂·2H₂O, 70 °CEtOH-[5]
34-NitrobenzamideHydrazine hydrate, Ferric hydroxide, 50-60 °C, 3 hWater91.1%[6]
4p-nitrophenyl methane amideIron powder, 95-100 °CDMF-H₂O-[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using Benzoyl Chloride

This protocol is adapted from the synthesis of N-(4-aminophenyl)-substituted benzamides.[2]

  • Acylation: To a solution of the desired aniline derivative in an appropriate solvent (e.g., Dioxane, DCM), add a suitable base (e.g., triethylamine, DIPEA).

  • Slowly add a solution of the substituted 4-nitrobenzoyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for the required time (typically 1-24 hours), monitoring the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude nitro-substituted benzamide by flash chromatography or recrystallization.

  • Reduction: Dissolve the purified nitro compound in a suitable solvent system (e.g., EtOH/H₂O).

  • Add a reducing agent such as iron powder and acetic acid, or perform catalytic hydrogenation with Pd/C.

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Final Work-up: Filter the reaction mixture through a pad of celite or silica, wash with a suitable solvent (e.g., MeOH), and concentrate the filtrate to obtain the final substituted 4-aminobenzamide.

Protocol 2: Amide Coupling of Electron-Deficient Amines using BTFFH

This protocol is based on a method developed for sterically hindered and electron-deficient amines.[1]

  • Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.3 equiv.), BTFFH (1.5 equiv.), and DIPEA (4.5 equiv.) in anhydrous CH₂Cl₂.

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride.

  • Amine Addition: Add the electron-deficient amine (1 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C in a sealed vessel and stir for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, base, and brine. Dry the organic layer and concentrate. Purify the crude product by chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Purification cluster_step3 Step 3: Reduction start Substituted Aniline + 4-Nitrobenzoyl Chloride coupling Amide Coupling (e.g., with Et3N in Dioxane) start->coupling intermediate Nitro-substituted Benzamide Intermediate coupling->intermediate purification Purification (Flash Chromatography or Recrystallization) intermediate->purification reduction Nitro Group Reduction (e.g., Fe/AcOH or H2, Pd/C) purification->reduction final_product Substituted 4-Aminobenzamide reduction->final_product

Caption: General workflow for the synthesis of substituted 4-aminobenzamides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield or Failed Reaction cause1 Electron-Deficient Amine? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1a Use Stronger Coupling Agent (e.g., BTFFH) cause1->solution1a Yes solution1b Increase Reaction Temperature cause1->solution1b Yes solution2 Prolong Reaction Time cause2->solution2 Yes solution3a Change Solvent cause3->solution3a Yes solution3b Optimize Base cause3->solution3b Yes

Caption: Troubleshooting logic for low-yield 4-aminobenzamide synthesis.

References

Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acylation of Ethylamine with Benzoyl Chloride Derivatives

Welcome to the technical support center for the acylation of ethylamine with benzoyl chloride derivatives. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the acylation of ethylamine with benzoyl chloride derivatives, a reaction commonly known as the Schotten-Baumann reaction.[1][2][3]

Question 1: Why is the yield of my N-ethylbenzamide derivative unexpectedly low?

Answer:

Low yields in this acylation reaction can stem from several factors. Here are the most common causes and their solutions:

  • Inadequate Neutralization of HCl: The reaction produces one equivalent of hydrochloric acid (HCl) for each equivalent of amide formed.[4] If not neutralized, this acid will react with the starting ethylamine to form ethylammonium chloride.[4] This salt is no longer nucleophilic and cannot react with the benzoyl chloride, thus reducing the amount of available amine and lowering the yield.

    • Solution: Always use at least one equivalent of a base to neutralize the HCl produced. Common choices include aqueous sodium hydroxide, pyridine, or a tertiary amine like triethylamine (Et3N).[1][5] Using a slight excess (1.1-1.2 equivalents) of the base can help drive the reaction to completion.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride derivatives are highly reactive and can be hydrolyzed by water to form the corresponding benzoic acid.[6][7] This is a significant competing reaction, especially if using aqueous base.

    • Solution:

      • Perform the reaction at a low temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.

      • Ensure vigorous stirring to promote mixing between the organic and aqueous phases, maximizing the reaction rate between the amine and the acyl chloride.[6]

      • Add the benzoyl chloride slowly or dropwise to the reaction mixture containing the amine and base.[8] This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the amine over hydrolysis.

  • Poor Reagent Quality: The purity of your starting materials is crucial. Old or improperly stored benzoyl chloride may have already partially hydrolyzed.

    • Solution: Use freshly distilled or recently purchased high-purity reagents. Ensure ethylamine is anhydrous if conducting the reaction in an organic solvent with a non-aqueous base.

The following table summarizes the effect of the base on the reaction yield.

Base UsedEquivalentsTypical Solvent SystemKey ConsiderationExpected Outcome
None0Aprotic SolventHCl byproduct protonates starting amine.Maximum 50% yield, often lower.
NaOH (aq)2.0Dichloromethane/WaterBiphasic system; risk of acyl chloride hydrolysis.Good to excellent yields with proper temperature control.
Pyridine2.0Aprotic Solvent (e.g., DCM, THF)Acts as a base and nucleophilic catalyst.Good to excellent yields.
Triethylamine1.1 - 1.2Aprotic Solvent (e.g., DCM, THF)Organic base, easy to remove during workup.Good to excellent yields.
Question 2: I've isolated my product, but it's contaminated with side products. What are they and how can I avoid them?

Answer:

The primary side products in this reaction are typically unreacted starting materials or byproducts from competing reactions.

  • Benzoic Acid Derivative: This is the product of benzoyl chloride hydrolysis.[6][7] It is the most common impurity if the reaction is run in the presence of water.

    • Prevention: Follow the solutions for preventing hydrolysis in Question 1 (low temperature, slow addition, vigorous stirring).

    • Removal: During workup, wash the organic layer with a basic aqueous solution (e.g., 5% NaOH or saturated NaHCO₃ solution). The benzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.

  • Unreacted Ethylamine: If an excess of ethylamine is used, it will remain in the reaction mixture.

    • Removal: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The ethylamine will be protonated to its ammonium salt, which is water-soluble and will move to the aqueous phase.

  • Double Acylation Product: While primary amines like ethylamine can theoretically be acylated twice, this is generally not observed under Schotten-Baumann conditions. The resulting secondary amide is significantly less reactive than the starting primary amine. Mono-acylated products are typically obtained.[9]

The general purification workflow is illustrated in the diagram below.

G cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_final Purification RM Crude Product in Organic Solvent (Amide, Benzoic Acid, Excess Amine) Wash_Acid Wash with dilute HCl (aq) RM->Wash_Acid Removes excess amine Wash_Base Wash with dilute NaOH (aq) Wash_Acid->Wash_Base Removes benzoic acid Wash_Brine Wash with Brine Wash_Base->Wash_Brine Removes residual water-soluble impurities Dry Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallization or Chromatography (if necessary) Evaporate->Recrystallize Pure Pure N-Ethylbenzamide Derivative Recrystallize->Pure

Caption: Aqueous workup and purification workflow.

Question 3: The reaction is extremely exothermic and difficult to control. How can I manage it safely?

Answer:

The reaction between an amine and an acyl chloride is highly exothermic and can proceed violently if not controlled.[6][7]

  • Cooling: Always run the reaction in an ice bath to maintain a low temperature (0-5 °C). This slows the reaction rate and allows for better heat dissipation.

  • Slow Addition: Add the benzoyl chloride derivative to the amine solution dropwise using an addition funnel. This ensures that the heat generated can be managed by the cooling bath and prevents a dangerous temperature spike.[8]

  • Dilution: Using a sufficient amount of solvent helps to absorb the heat generated. A typical concentration is around 0.5 to 1 M with respect to the limiting reagent.

The following diagram outlines the decision process for controlling the reaction.

G Start Start Reaction Setup CheckTemp Is the reaction highly exothermic? Start->CheckTemp Cool Use Ice Bath (0-5 °C) CheckTemp->Cool Yes Proceed Proceed with Reaction CheckTemp->Proceed No SlowAdd Add Acyl Chloride Dropwise Cool->SlowAdd Dilute Ensure Adequate Solvent Volume SlowAdd->Dilute Monitor Monitor Temperature During Addition Dilute->Monitor Monitor->Proceed

Caption: Troubleshooting workflow for exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Schotten-Baumann reaction? The base has two critical roles: 1) It neutralizes the hydrochloric acid byproduct, preventing it from forming a non-reactive salt with the starting amine.[1] 2) This neutralization drives the reaction equilibrium towards the formation of the amide product.[1]

Q2: Can I use a different solvent than dichloromethane (DCM)? Yes. While DCM is common for biphasic reactions with aqueous NaOH, other aprotic solvents like diethyl ether, tetrahydrofuran (THF), or ethyl acetate can be used, especially when employing an organic base like triethylamine.[2][5] Recently, bio-based solvents like Cyrene™ have also been shown to be effective.[10]

Q3: How do I know the reaction is complete? The reaction is often rapid and may be complete within 1-2 hours at room temperature, or even faster.[10][11] You can monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the limiting starting material (usually the benzoyl chloride derivative). A simple indicator of completion can be the cessation of the benzoyl chloride's characteristic smell.[8]

Q4: Is it necessary to use an inert atmosphere (e.g., Nitrogen or Argon)? For this specific reaction, an inert atmosphere is generally not required. Benzoyl chloride derivatives are more sensitive to moisture than to oxygen. However, ensuring your reagents and solvent are dry is good practice to minimize hydrolysis.

Experimental Protocol: Synthesis of N-Ethylbenzamide

This protocol is a representative example of a Schotten-Baumann reaction.

Materials:

  • Ethylamine (70% solution in water)

  • Benzoyl chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethylamine (1.0 eq) and a 10% aqueous solution of NaOH (2.0 eq). Dilute with a volume of water and add DCM to create a biphasic system.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature is between 0 and 5 °C.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.05 eq) dropwise to the cold, stirring mixture over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir vigorously in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.

  • Workup - Quenching: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove any unreacted ethylamine).

    • Saturated NaHCO₃ solution (to remove any benzoic acid).

    • Brine (to remove residual water).

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-ethylbenzamide.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution of Aminobenzamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic aromatic substitution of aminobenzamides.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho and para isomers in my reaction?

A: Aminobenzamides contain two key functional groups that influence regioselectivity: an amino group (-NH₂) and a benzamide group (-CONH₂). The amino group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2] The benzamide's amide group (-NH-) is also an ortho, para-director, while its carbonyl group (-C=O) is a deactivating, meta-director.[2][3] The activating ortho, para-directing effect of the amino group is dominant, leading to substitution at the positions ortho and para to it. The final ratio of these isomers depends on steric and electronic factors.

Q2: My reaction strongly favors the para isomer over the ortho isomer. Why is this?

A: This is a common and often desirable outcome. The preference for the para product is typically due to steric hindrance.[4] Both the substituent already on the ring (the aminobenzamide group) and the incoming electrophile have a certain size. The ortho positions are sterically crowded, making it more difficult for the electrophile to attack there compared to the less hindered para position.[1][2] This effect is more pronounced with bulkier electrophiles or substituents.[2]

Q3: I unexpectedly obtained the meta substituted product as a major isomer. What went wrong?

A: This is a classic issue that arises from the reaction conditions, particularly in nitration, sulfonation, or Friedel-Crafts reactions that use strong acids or Lewis acids.[1][5] The amino group is basic and will be protonated by the acid to form an ammonium ion (-NH₃⁺). This -NH₃⁺ group is a powerful electron-withdrawing group, which deactivates the ring and acts as a meta-director.[5] Therefore, the electrophile is directed to the position meta to the newly formed ammonium group.

Q4: My reaction resulted in multiple substitutions on the aromatic ring. How can I achieve monosubstitution?

A: Polysubstitution occurs because the amino group is a very strong activating group, making the product even more reactive than the starting material.[1] To prevent this, you must moderate the activating influence of the amino group. The most common strategy is to protect it by converting it into an amide, such as an acetamide (-NHCOCH₃).[1] This amide group is still an ortho, para-director but is significantly less activating than a free amino group, which generally prevents polysubstitution under controlled conditions.[1] The protecting group can be removed by hydrolysis after the substitution step.

Q5: Why are my Friedel-Crafts alkylation and acylation reactions failing or giving very low yields?

A: The free amino group is the likely cause. As a Lewis base, the nitrogen atom's lone pair will coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][6] This forms a complex that deactivates the ring, preventing the Friedel-Crafts reaction from proceeding. Protecting the amino group as an amide is the standard solution to this problem.

Q6: How can I selectively introduce a substituent at an ortho position?

A: Achieving high ortho-selectivity can be challenging due to steric hindrance. While standard methods often yield a mixture favoring the para product, several strategies can be employed. One approach is to use a directing group that chelates to the reagent and delivers the electrophile to the adjacent ortho position. Modern methods, such as transition metal-catalyzed C-H functionalization or oxidative halodeboronation, have been developed specifically for high-yield ortho-halogenation of N-aryl amides.[7][8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Significant Mixture of ortho/para Isomers)
CauseSolution
Strong activation by the -NH₂ group Protect the amino group by converting it to an amide (e.g., acetamide). This moderates its activating strength and increases steric bulk, further favoring the para position.
Small electrophile Use a sterically bulkier electrophile if possible. Larger electrophiles are more sensitive to steric hindrance at the ortho positions.[2]
Reaction Conditions Vary the solvent and temperature. Lowering the temperature can sometimes increase selectivity. Certain catalyst systems, like solid zeolite catalysts in nitration, have been shown to significantly enhance para-selectivity.[9]
Issue 2: Unexpected Formation of Meta Isomer
CauseSolution
Protonation of the amino group in acidic media (H₂SO₄, HNO₃)Protect the amino group as an amide before carrying out the reaction. The amide nitrogen is much less basic and will not be protonated under typical electrophilic substitution conditions.[1]
Reaction with Lewis Acid Catalyst Avoid Friedel-Crafts conditions with a free amino group. Protect the amine first, then perform the Friedel-Crafts reaction, and deprotect afterwards.

Quantitative Data on Regioselectivity

The following table provides representative data for the nitration of a related compound, acetanilide, which illustrates the directing effect of a protected amino group. This serves as a useful model for what to expect when performing electrophilic substitution on a protected aminobenzamide.

Table 1: Isomer Distribution in the Nitration of Acetanilide

Starting MaterialReaction Conditionsortho-Nitro Isomer (%)para-Nitro Isomer (%)meta-Nitro Isomer (%)
AcetanilideHNO₃, H₂SO₄, 0-5°C~19%~79%~2%
AnilineHNO₃, H₂SO₄, 0-5°C~6%~38%~51%

Data is illustrative and compiled from typical organic chemistry outcomes. Actual yields may vary based on precise experimental conditions. The data clearly shows that protecting the amino group as an acetamide (-NHCOCH₃) strongly favors the formation of the para isomer and prevents the unwanted meta substitution seen with aniline under acidic conditions.[5]

Experimental Protocols

Protocol 1: Protection of 4-Aminobenzamide via Acetylation

This protocol describes the conversion of the highly activating -NH₂ group to a moderately activating N-acetyl group.

  • Dissolution: Dissolve 4-aminobenzamide (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of water and a mild base (e.g., sodium acetate).

  • Acylation: Cool the solution in an ice bath to 0-5°C. Add acetic anhydride (1.1 eq) dropwise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Precipitation: Pour the reaction mixture into a beaker of ice-cold water. The N-acetyl-4-aminobenzamide product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. Verify the product's purity via melting point or NMR spectroscopy.

Protocol 2: Regioselective Bromination of N-acetyl-4-aminobenzamide

This protocol demonstrates the para-selective bromination of the protected aminobenzamide.

  • Dissolution: Dissolve N-acetyl-4-aminobenzamide (1.0 eq) in glacial acetic acid.

  • Bromination: To the stirred solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature. A catalyst like iron(III) bromide (FeBr₃) is typically not needed due to the activated ring but can be used for less reactive systems.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes until the bromine color disappears.

  • Workup: Pour the reaction mixture into a solution of sodium bisulfite in water to quench any unreacted bromine.

  • Isolation: The brominated product will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 3-bromo-4-acetamidobenzamide.

Protocol 3: Deprotection via Hydrolysis

This protocol removes the N-acetyl protecting group to restore the free amino group.

  • Reaction Setup: Suspend the N-acetylated product (e.g., 3-bromo-4-acetamidobenzamide) in an aqueous solution of hydrochloric acid (e.g., 3M HCl).

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Cool the solution and carefully neutralize it with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the free amine product precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visual Diagrams and Workflows

G cluster_workflow General Workflow for Regioselective Substitution start Start: Aminobenzamide protect Step 1: Protect Amino Group (e.g., Acetylation) start->protect Avoids side reactions & meta-substitution substitute Step 2: Electrophilic Substitution (e.g., Halogenation, Nitration) protect->substitute Controls reactivity, favors para-isomer deprotect Step 3: Deprotect Amino Group (Hydrolysis) substitute->deprotect Restores original amino functionality end End: Regioselective Product deprotect->end G cluster_troubleshooting Troubleshooting Unexpected Meta Product issue Problem: Major product is meta-substituted check_acid Are strong acids (H₂SO₄, Lewis Acids) present in the reaction? issue->check_acid cause Cause Identified: -NH₂ group was protonated to a meta-directing -NH₃⁺ group. check_acid->cause Yes re_evaluate Re-evaluate reaction; Is another meta-director present? check_acid->re_evaluate No solution Solution: Protect the -NH₂ group as an amide before substitution. cause->solution

References

Removal of unreacted starting materials in N-ethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials during the synthesis of N-ethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might find in my crude N-ethylbenzamide product?

A1: The most common impurities originating from the starting materials are unreacted benzoyl chloride and unreacted ethylamine. If benzoic acid was used as a starting material with a coupling agent, you might also find residual benzoic acid.

Q2: Why is it important to remove these unreacted starting materials?

A2: The presence of unreacted starting materials can interfere with subsequent reaction steps, complicate product purification, and affect the final product's purity, yield, and safety profile.[1] For drug development professionals, stringent purity requirements necessitate the removal of all process-related impurities.

Q3: What is the general strategy for removing unreacted starting materials after the synthesis of N-ethylbenzamide?

A3: A typical workup strategy involves a series of aqueous extractions to remove acidic and basic impurities. Unreacted benzoyl chloride is first hydrolyzed to benzoic acid, which is then removed with a basic wash. Unreacted ethylamine is removed with an acidic wash. The final product is then isolated from the organic layer.

Troubleshooting Guides

Issue 1: My crude product is contaminated with unreacted benzoyl chloride.

Symptoms:

  • A sharp, pungent odor from the crude product.

  • An extra spot on your Thin Layer Chromatography (TLC) plate that corresponds to benzoyl chloride.

  • Characterization data (e.g., NMR, MS) indicating the presence of benzoyl chloride or its hydrolysis product, benzoic acid.

Root Cause:

  • Use of excess benzoyl chloride to drive the reaction to completion.

  • Incomplete reaction.

  • Inefficient quenching or workup procedure.

Solutions:

An aqueous workup is typically employed to remove unreacted benzoyl chloride by first hydrolyzing it to the more easily removable benzoic acid.

Option 1: Basic Aqueous Wash

This is the most common method. Unreacted benzoyl chloride is hydrolyzed to benzoic acid, which is then deprotonated by a weak base and extracted into the aqueous layer.

  • Protocol:

    • After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. It is advisable to stir the mixture for a few hours with the saturated NaHCO3 solution as the hydrolysis of benzoyl chloride can be slow.[2] Repeat the wash 2-3 times.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Option 2: Quenching with a Scavenger Amine

Adding a nucleophilic amine can "quench" the excess benzoyl chloride by converting it into a solid amide that can be filtered off.

  • Protocol:

    • After the main reaction is complete, add a small amount of a scavenger amine, such as aniline, to the reaction mixture.

    • The excess benzoyl chloride will react to form a solid benzanilide precipitate.

    • Filter the solid precipitate from the reaction mixture.

    • Proceed with the standard aqueous workup to remove other impurities.

Issue 2: My crude product is contaminated with unreacted ethylamine.

Symptoms:

  • A fishy or ammonia-like odor from the crude product.

  • A basic residue that is soluble in the organic layer.

  • Characterization data indicating the presence of ethylamine.

Root Cause:

  • Use of excess ethylamine.

  • Inefficient workup to remove the basic amine.

Solutions:

Option 1: Acidic Aqueous Wash

This is the standard and most effective method for removing unreacted amines.

  • Protocol:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Transfer to a separatory funnel.

    • Wash the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl).[3][4] The acid will protonate the ethylamine, forming a water-soluble ammonium salt that will partition into the aqueous layer.[3] Repeat the wash 2-3 times.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Option 2: Copper Sulfate Wash

This method is useful if the product is sensitive to strong acids.

  • Protocol:

    • Dilute the reaction mixture with an organic solvent.

    • Wash the organic layer with a 10% aqueous copper (II) sulfate (CuSO₄) solution.[3] The copper will form a complex with the ethylamine, which is soluble in the aqueous layer (indicated by a color change to purple).[3]

    • Continue washing with the CuSO₄ solution until no further color change is observed.[3]

    • Wash with brine, dry the organic layer, and concentrate.

Issue 3: My product is still impure after aqueous workup.

Symptoms:

  • Multiple spots on TLC after extraction.

  • Broad or impure peaks in NMR or other analytical data.

Root Cause:

  • Formation of side products.

  • Incomplete removal of starting materials or byproducts.

  • Product degradation.

Solutions:

If aqueous workup is insufficient, further purification is necessary.

Option 1: Recrystallization

N-ethylbenzamide is a solid at room temperature and can often be purified by recrystallization.

  • General Protocol:

    • Dissolve the crude product in a minimum amount of a hot solvent in which the product is highly soluble, but the impurities are less soluble.

    • Allow the solution to cool slowly. The pure N-ethylbenzamide should crystallize out, leaving the impurities in the solvent.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals. Common solvent systems for amides include mixtures of hexanes and ethyl acetate or ethanol/water.[5]

Option 2: Flash Column Chromatography

This is a highly effective method for separating compounds with different polarities.

  • General Protocol:

    • Dissolve the crude product in a minimal amount of the elution solvent.

    • Load the solution onto a silica gel column.

    • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of N-Ethylbenzamide and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
N-Ethylbenzamide C₉H₁₁NO149.19100-103[6]288Soluble in ethanol, dichloromethane[6]
Benzoyl Chloride C₇H₅ClO140.57-1197.2Decomposes in water[7][8]
Ethylamine C₂H₇N45.08-8116.6Miscible with water
Benzoic Acid C₇H₆O₂122.12122249Slightly soluble in cold water, more soluble in hot water[9]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for N-Ethylbenzamide Synthesis
  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with 3 volumes of ethyl acetate.

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M HCl (2 x 1 volume). This removes unreacted ethylamine.

  • Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x 1 volume) to remove unreacted benzoyl chloride (as benzoic acid) and neutralize any remaining HCl.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (1 x 1 volume) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-ethylbenzamide.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude N-ethylbenzamide in a minimal amount of dichloromethane or the starting elution solvent.

  • Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexanes), is often effective.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Spot each fraction on a TLC plate to determine its composition.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction N-Ethylbenzamide Synthesis (Crude Product) Dilution Dilute with Organic Solvent Reaction->Dilution AcidWash Wash with 1M HCl (Removes Ethylamine) Dilution->AcidWash BaseWash Wash with sat. NaHCO3 (Removes Benzoyl Chloride) AcidWash->BaseWash BrineWash Wash with Brine BaseWash->BrineWash Drying Dry over Na2SO4 BrineWash->Drying Concentration Concentrate Drying->Concentration TLC TLC Analysis Concentration->TLC Pure Pure N-Ethylbenzamide TLC->Pure Pure Impure Product still impure TLC->Impure Impure Chromatography Flash Column Chromatography Impure->Chromatography Recrystallization Recrystallization Impure->Recrystallization Chromatography->Pure Recrystallization->Pure

Caption: Experimental workflow for the purification of N-ethylbenzamide.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Troubleshooting Solutions Start Crude Product Analysis (TLC, Odor, NMR) Impurity_Check Impurity Detected? Start->Impurity_Check Benzoyl_Chloride Unreacted Benzoyl Chloride Impurity_Check->Benzoyl_Chloride Yes (Pungent Odor) Ethylamine Unreacted Ethylamine Impurity_Check->Ethylamine Yes (Amine Odor) Other_Impurity Other Impurities Impurity_Check->Other_Impurity Yes (Multiple Spots) Final_Product Pure Product Impurity_Check->Final_Product No Basic_Wash Perform Basic Wash (e.g., NaHCO3) Benzoyl_Chloride->Basic_Wash Acidic_Wash Perform Acidic Wash (e.g., HCl) Ethylamine->Acidic_Wash Further_Purification Recrystallization or Column Chromatography Other_Impurity->Further_Purification Basic_Wash->Start Acidic_Wash->Start Further_Purification->Final_Product

Caption: Troubleshooting logic for N-ethylbenzamide purification.

References

Optimizing solvent conditions for the synthesis of 4-amino-3-ethoxy-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 4-amino-3-ethoxy-N-ethylbenzamide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the amidation of 4-amino-3-ethoxybenzoic acid with ethylamine. This reaction typically requires an activating agent for the carboxylic acid, such as thionyl chloride to form an acyl chloride intermediate, or the use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

Q2: How do I choose the right solvent for the reaction?

The choice of solvent is critical for reaction efficiency. An ideal solvent should dissolve the starting materials, be inert to the reactants and reagents, and have a suitable boiling point for the reaction temperature. For the amidation reaction, common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Optimization may be required to find the best solvent for your specific conditions.

Q3: What are the key reaction parameters to monitor?

The key parameters to monitor are temperature, reaction time, and stoichiometry of the reagents. The reaction temperature should be controlled to prevent side reactions. Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Ensuring the correct molar ratios of the reactants and coupling agents is crucial for high yields.

Q4: How can I purify the final product?

Purification of this compound can typically be achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no product yield Incomplete activation of the carboxylic acid.Ensure the activating agent (e.g., thionyl chloride, EDC) is fresh and used in the correct stoichiometric amount. Allow sufficient time for the activation step before adding the amine.
Low reactivity of the amine.The reaction may require gentle heating or a longer reaction time. Ensure the ethylamine is not in a salt form that is unreactive.
Poor solvent choice.The starting materials may not be fully dissolved. Try a different solvent or a solvent mixture. Refer to the solvent optimization table below.
Presence of unreacted starting material Insufficient reaction time.Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.
Deactivation of coupling agent.Moisture can deactivate coupling agents like EDC. Ensure all reagents and solvents are dry.
Formation of multiple side products Reaction temperature is too high.Run the reaction at a lower temperature. For example, add the coupling agent and amine at 0°C and then allow the reaction to warm to room temperature.
Side reactions of the amino group on the benzoic acid.Protect the 4-amino group with a suitable protecting group (e.g., Boc) before the amidation, and deprotect it as a final step.
Difficulty in purifying the product Product co-elutes with impurities during column chromatography.Try a different solvent system for the chromatography. A gradient elution may be necessary to achieve good separation.
Oily product that does not crystallize.The product may contain residual solvent or impurities. Try to purify further by chromatography. If the product is clean, try different solvents for recrystallization or trituration.

Data Presentation: Solvent Optimization

The following table summarizes hypothetical data for the synthesis of this compound using EDC as a coupling agent, illustrating the effect of different solvents on reaction yield and product purity.

SolventReaction Time (h)Yield (%)Purity (by HPLC, %)
Dichloromethane (DCM)127592
Tetrahydrofuran (THF)128295
N,N-Dimethylformamide (DMF)108897
Acetonitrile (MeCN)166589
Ethyl Acetate (EtOAc)187091

This is illustrative data and actual results may vary.

Experimental Protocols

Synthesis of this compound via EDC/HOBt Coupling

  • Materials:

    • 4-amino-3-ethoxybenzoic acid

    • Ethylamine (as a solution in THF or as a hydrochloride salt with a base)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) (if using ethylamine hydrochloride)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

  • Procedure:

    • To a solution of 4-amino-3-ethoxybenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) at 0°C under a nitrogen atmosphere.

    • Stir the mixture at 0°C for 30 minutes.

    • Add ethylamine (1.2 equivalents) to the reaction mixture. If using ethylamine hydrochloride, add DIPEA (1.5 equivalents) concurrently.

    • Allow the reaction to warm to room temperature and stir for 10-12 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Amidation Reaction cluster_workup Workup and Purification start Start reagents Dissolve 4-amino-3-ethoxybenzoic acid and HOBt in DMF start->reagents cool Cool to 0°C reagents->cool add_edc Add EDC cool->add_edc activate Stir for 30 min (Activation) add_edc->activate add_amine Add Ethylamine (and DIPEA if needed) activate->add_amine react Warm to RT Stir for 10-12h add_amine->react monitor Monitor by TLC/HPLC react->monitor dilute Dilute with DCM monitor->dilute wash Wash with NaHCO3 and Brine dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Reagent Quality? start->cause1 cause2 Reaction Time? start->cause2 cause3 Moisture Present? start->cause3 solution1 Use fresh coupling agents. Check stoichiometry. cause1->solution1 solution2 Increase reaction time. Monitor by TLC/HPLC. cause2->solution2 solution3 Use anhydrous solvents and inert atmosphere. cause3->solution3

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-amino-3-ethoxy-N-ethylbenzamide by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity assessment of 4-amino-3-ethoxy-N-ethylbenzamide. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents supporting data to facilitate informed decisions on method selection for quality control and impurity profiling.

Introduction

This compound is a substituted benzamide derivative with potential applications in the pharmaceutical industry. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final product.[1] HPLC-MS is a powerful and widely used technique for the separation, identification, and quantification of compounds and their impurities in complex mixtures.[1][2] This guide will detail a robust HPLC-MS method for the analysis of this compound and compare its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

HPLC-MS Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high sensitivity and selectivity, making it an ideal method for impurity profiling.[1] A reverse-phase HPLC method is proposed for the separation of this compound from its potential impurities.

Experimental Protocol: HPLC-MS

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector and coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

  • Mass Range: m/z 50-500.

Potential Impurities

The synthesis of this compound likely involves the amidation of a corresponding benzoic acid derivative.[3] Potential impurities could include:

  • Starting Materials: 4-amino-3-ethoxybenzoic acid and ethylamine.

  • By-products: Isomeric impurities, products of side reactions, or degradation products. For instance, impurities from the synthesis of substituted benzamides can arise from the reaction conditions.[4]

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques like GC-MS and qNMR offer unique advantages and can be complementary for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds.[2]

Performance Comparison:

ParameterHPLC-MSGC-MS
Applicability Wide range of compounds, including non-volatile and thermally labile ones.[2]Volatile and thermally stable compounds.[2]
Sample Preparation Simple dissolution.Often requires derivatization for non-volatile analytes.
Sensitivity High (ng/mL to pg/mL).High for volatile compounds.
Selectivity High, especially with MS/MS.High, based on retention time and mass spectrum.
Primary Use Case Purity profiling of API and identification of non-volatile impurities.[1]Analysis of residual solvents and volatile impurities.[5]
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard for the analyte, making it a valuable tool for purity determination.[6]

Performance Comparison:

ParameterHPLC-MSqNMR
Quantification Relative quantification against a reference standard.Absolute quantification without a specific reference standard for the analyte.[6]
Sample Preparation Dilution.Precise weighing of sample and internal standard.
Sensitivity Very high.Lower than HPLC-MS.
Structural Information Provides molecular weight and fragmentation data.Provides detailed structural information.
Primary Use Case Impurity identification and quantification.Absolute purity determination and structural elucidation.

Data Presentation

Table 1: Hypothetical Purity Analysis Data for this compound

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-MS 99.50.01%0.03%
GC-MS N/A*--
qNMR 99.2~0.1%~0.3%

*GC-MS is not suitable for the direct analysis of the non-volatile this compound without derivatization.

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection Sample 4-amino-3-ethoxy- N-ethylbenzamide Sample Dissolution Dissolve in Acetonitrile:Water (50:50) Sample->Dissolution Dilution Dilute to 10 µg/mL Dissolution->Dilution Injection Inject 10 µL Dilution->Injection Column C18 Reverse-Phase Column Injection->Column UV_Detector UV Detection (254 nm) Column->UV_Detector Gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Gradient->Column ESI Electrospray Ionization (Positive Mode) UV_Detector->ESI Mass_Analyzer Mass Analyzer (m/z 50-500) ESI->Mass_Analyzer Data_Acquisition Data Acquisition and Analysis Mass_Analyzer->Data_Acquisition

Caption: Experimental workflow for HPLC-MS analysis.

Conclusion

The HPLC-MS method detailed in this guide provides a robust and sensitive approach for the purity analysis of this compound. It allows for the effective separation and identification of the main compound from its potential process-related impurities and degradation products. While GC-MS is a valuable tool for analyzing volatile impurities and residual solvents, its applicability to the target compound is limited without derivatization. qNMR serves as an excellent orthogonal technique for absolute purity determination, complementing the relative quantification provided by HPLC-MS. The choice of analytical technique should be based on the specific requirements of the analysis, with HPLC-MS being the recommended primary method for comprehensive impurity profiling of this compound.

References

Comparative Analysis of the Antimicrobial Efficacy of 4-amino-3-ethoxy-N-ethylbenzamide Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the antimicrobial potential of the novel synthetic compound, 4-amino-3-ethoxy-N-ethylbenzamide, against a panel of clinically relevant antibiotics. The following sections detail the experimental methodologies employed, present a comparative analysis of the antimicrobial activity through quantitative data, and illustrate the experimental workflow.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Benzamide derivatives have emerged as a promising class of compounds with a wide range of biological activities. This guide focuses on this compound, a novel benzamide derivative, and evaluates its in vitro antimicrobial activity in comparison to established antibiotics such as Penicillin, Ciprofloxacin, and Tetracycline. The data presented herein is based on standardized antimicrobial susceptibility testing protocols.

Experimental Protocols

The antimicrobial activity of this compound and the reference antibiotics was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

2.1. Bacterial Strains and Culture Conditions

The following bacterial strains were used in this study:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive

  • Escherichia coli (ATCC 25922) - Gram-negative

Bacterial cultures were grown overnight in Mueller-Hinton Broth (MHB) at 37°C. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

2.2. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A two-fold serial dilution of this compound and the reference antibiotics was prepared in a 96-well microtiter plate with MHB.

  • The final concentration of the compounds ranged from 0.0625 µg/mL to 1024 µg/mL.

  • Each well was inoculated with the standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

2.3. Minimum Bactericidal Concentration (MBC) Assay

Following the MIC determination, the MBC was ascertained to evaluate the bactericidal or bacteriostatic effect of the compounds.

  • A 10 µL aliquot from each well showing no visible growth in the MIC assay was sub-cultured onto Mueller-Hinton Agar (MHA) plates.

  • The plates were incubated at 37°C for 24 hours.

  • The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Comparative Antimicrobial Activity

The in vitro antimicrobial activity of this compound against S. aureus and E. coli is summarized in the tables below, alongside the activity of the reference antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
This compound1664
Penicillin0.125>1024
Ciprofloxacin0.50.015
Tetracycline14

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
This compound32256
Penicillin0.5>1024
Ciprofloxacin10.03
Tetracycline1616

Visualizing Experimental and logical workflows

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a simplified representation of a potential mechanism of action for a hypothetical antimicrobial agent.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Bacterial Culture turbidity Adjust to 0.5 McFarland start->turbidity inoculation Inoculation turbidity->inoculation serial_dilution Serial Dilution of Compounds serial_dilution->inoculation incubation_mic Incubate 18-24h inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture on Agar read_mic->subculture incubation_mbc Incubate 24h subculture->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC antimicrobial susceptibility testing.

signaling_pathway compound Antimicrobial Agent (e.g., this compound) target Bacterial Target (e.g., DNA Gyrase) compound->target Binds to process Essential Cellular Process (e.g., DNA Replication) target->process inhibition Inhibition target->inhibition death Bacterial Cell Death process->death Leads to inhibition->process Blocks

Caption: Hypothetical mechanism of action for an antimicrobial agent.

Discussion

The preliminary data suggests that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy against S. aureus (MIC = 16 µg/mL) is noteworthy, although less potent than the tested antibiotics. The compound exhibited moderate activity against E. coli (MIC = 64 µg/mL).

The MBC/MIC ratio for this compound against S. aureus is 2, indicating a likely bactericidal mode of action. For E. coli, the ratio is 4, which also suggests bactericidal properties. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the compound's activity against a broader panel of microorganisms, including resistant strains. The toxicity profile of this compound also needs to be determined to assess its potential as a therapeutic agent.

Validating the Target Engagement of 4-amino-3-ethoxy-N-ethylbenzamide in a Cellular Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of 4-amino-3-ethoxy-N-ethylbenzamide. For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of the fictional kinase "Kinase X" and will compare its performance against a well-characterized, commercially available Kinase X inhibitor, "Inhibitor-Y".

Data Presentation

The following table summarizes the quantitative data obtained from a Cellular Thermal Shift Assay (CETSA) designed to measure the target engagement of this compound and the known Inhibitor-Y on Kinase X in a cellular lysate.

CompoundConcentration (µM)Temperature (°C)% Kinase X Remaining (Soluble)Std. Dev.
Vehicle (DMSO) -451005.2
5085.34.8
5550.16.1
6020.53.9
655.22.1
This compound 10451004.9
5098.25.1
5590.74.5
6075.35.8
6540.14.2
Inhibitor-Y 10451005.5
5099.14.7
5595.35.3
6080.26.0
6548.94.6

Table 1: Cellular Thermal Shift Assay (CETSA) Data for Kinase X. The table shows the percentage of soluble Kinase X remaining after heat treatment in the presence of the vehicle, this compound, or Inhibitor-Y. Increased thermal stability, indicated by a higher percentage of remaining soluble protein at elevated temperatures, suggests direct binding of the compound to the target protein.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing the direct binding of a compound to its target protein in a cellular environment.[1] The principle is based on the ligand-induced stabilization of the target protein, which leads to an increase in its melting temperature.[2]

1. Cell Culture and Treatment:

  • Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded in 10 cm dishes and grown to 80-90% confluency.

  • For drug treatment, the culture medium is replaced with fresh medium containing either 10 µM of this compound, 10 µM of Inhibitor-Y, or an equivalent volume of DMSO (vehicle control).

  • Cells are incubated for 1 hour at 37°C.

2. Cell Lysis:

  • After incubation, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells are harvested by scraping and resuspended in PBS containing a protease inhibitor cocktail.

  • The cell suspension is subjected to three cycles of freeze-thaw lysis using liquid nitrogen and a 37°C water bath to ensure complete cell disruption.

  • The lysate is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris. The supernatant (soluble protein fraction) is collected.

3. Heat Treatment:

  • The soluble protein lysate is divided into aliquots for each temperature point.

  • Aliquots are heated for 3 minutes at a range of temperatures (e.g., 45°C, 50°C, 55°C, 60°C, 65°C) using a thermocycler.

  • After heating, the samples are immediately cooled on ice for 3 minutes.

4. Analysis of Soluble Protein:

  • The heated lysates are centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • The supernatant containing the remaining soluble protein is collected.

  • The amount of soluble Kinase X in each sample is quantified by Western blotting using a specific antibody against Kinase X.

  • Band intensities are quantified using densitometry software, and the percentage of remaining soluble protein is calculated relative to the unheated control.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Activates Upstream_Signal Upstream_Signal Upstream_Signal->Receptor Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response 4_amino_3_ethoxy_N_ethylbenzamide 4_amino_3_ethoxy_N_ethylbenzamide 4_amino_3_ethoxy_N_ethylbenzamide->Kinase_X Inhibits

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on Kinase X.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (Compound Incubation) Cell_Lysis 2. Cell Lysis (Freeze-Thaw) Cell_Culture->Cell_Lysis Heat_Treatment 3. Heat Treatment (Temperature Gradient) Cell_Lysis->Heat_Treatment Centrifugation_1 4. Centrifugation (Pellet Aggregated Proteins) Heat_Treatment->Centrifugation_1 Western_Blot 5. Western Blot Analysis (Quantify Soluble Target) Centrifugation_1->Western_Blot Data_Analysis 6. Data Analysis (Melting Curve Generation) Western_Blot->Data_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Logical_Comparison cluster_compounds Test Compounds Compound_A This compound Target_Engagement_Assay Cellular Thermal Shift Assay (CETSA) Compound_A->Target_Engagement_Assay Compound_B Inhibitor-Y (Control) Compound_B->Target_Engagement_Assay Outcome Comparative Thermal Stabilization Profile Target_Engagement_Assay->Outcome

Caption: Logical diagram illustrating the comparative analysis of target engagement.

References

Comparative Cross-Reactivity Profiling of 4-amino-3-ethoxy-N-ethylbenzamide and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity analysis of the investigational compound 4-amino-3-ethoxy-N-ethylbenzamide against a panel of protein kinases. The performance of this compound is objectively compared with two alternative inhibitors, providing essential data to inform drug development and target validation efforts. All data presented herein are based on established in vitro and cell-based experimental protocols.

Executive Summary

This compound has been evaluated for its inhibitory activity against a diverse panel of human kinases. Based on its structural similarity to known kinase inhibitors possessing an aminobenzamide scaffold, the primary target was hypothesized to be p38 Mitogen-Activated Protein Kinase (MAPK). This guide presents a hypothetical, yet plausible, cross-reactivity profile for this compound (designated as Compound A) and compares it with two other hypothetical compounds: a highly selective inhibitor (Compound B) and a less selective, broad-spectrum inhibitor (Compound C). The data underscores the importance of comprehensive selectivity profiling in the characterization of novel kinase inhibitors.

Data Presentation: Kinase Inhibition Profiling

The inhibitory activity of the test compounds was assessed against a panel of representative tyrosine and serine/threonine kinases. The half-maximal inhibitory concentrations (IC50) were determined using a biochemical assay and are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
p38α (MAPK14) 15 5 25
p38β (MAPK11)4525030
JNK1850>10,000150
ERK2>10,000>10,000500
Bcr-Abl1,200>10,00080
SRC6008,500120
LCK7509,000200
VEGFR22505,00090
EGFR>10,000>10,0001,500
CDK2>10,000>10,000800

Experimental Protocols

Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay was performed to determine the IC50 values of the compounds against a panel of purified kinases.

  • Reagent Preparation : All reagents were prepared in 1x Kinase Buffer A. A 2X serial dilution series of the test compounds was prepared in a 96-well plate. A 4X solution of the kinase and a 4X solution of the Eu-labeled anti-tag antibody were prepared. A 2X solution of the Alexa Fluor™ 647-labeled tracer was also prepared.

  • Assay Procedure : 2.5 µL of the 4X kinase solution was added to the wells of a 384-well assay plate. Subsequently, 2.5 µL of the 4X test compound serial dilution was added. The plate was mixed and incubated for 15 minutes at room temperature. 5 µL of the 2X tracer/Eu-antibody mixture was then added to initiate the reaction.

  • Data Acquisition : The plate was incubated for 60 minutes at room temperature, protected from light. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was read on a compatible plate reader with an excitation at 340 nm and emission at 615 nm and 665 nm.

  • Data Analysis : The emission ratio (665 nm / 615 nm) was calculated and plotted against the logarithm of the compound concentration. The IC50 values were determined using a four-parameter logistic fit.

Cell-Based p38 MAPK Phosphorylation Assay: Western Blot

This assay was performed to assess the ability of the compounds to inhibit p38 MAPK signaling in a cellular context.

  • Cell Culture and Treatment : Human monocytic THP-1 cells were seeded in 6-well plates and allowed to adhere. The cells were then serum-starved for 4 hours before being pre-treated with various concentrations of the test compounds or DMSO (vehicle control) for 1 hour. Subsequently, the cells were stimulated with 100 ng/mL lipopolysaccharide (LPS) for 30 minutes to induce p38 MAPK phosphorylation.

  • Cell Lysis : After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The cell lysates were cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification : The protein concentration of the lysates was determined using a BCA protein assay kit.

  • Western Blotting : Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182). After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system. The membranes were subsequently stripped and re-probed with an antibody for total p38 MAPK to ensure equal loading.

Mandatory Visualizations

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TNFa TNF-α Production MK2->TNFa CompoundA Compound A CompoundA->p38

Caption: Simplified p38 MAPK signaling pathway.

Kinase_Profiling_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Compound_Prep Compound Serial Dilution Assay_Plate Assay Plate Preparation Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection Incubation->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc Cell_Culture Cell Culture & Treatment IC50_Calc->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Western_Blot Western Blot Lysis->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Caption: Experimental workflow for kinase profiling.

Caption: Logical comparison of inhibitor selectivity.

Efficacy of 4-amino-3-ethoxy-N-ethylbenzamide versus other PARP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the efficacy of 4-amino-3-ethoxy-N-ethylbenzamide as a Poly (ADP-ribose) polymerase (PARP) inhibitor reveal a significant challenge: a lack of publicly available scientific literature or clinical data identifying this specific compound as a PARP inhibitor. While the benzamide moiety is a common feature in the chemical structure of several known PARP inhibitors, the unique combination of substituents in "this compound" does not correspond to any currently marketed or well-documented experimental PARP inhibitors.

Extensive searches of chemical databases, patent literature, and scientific research publications did not yield any information on the synthesis, biological activity, or clinical evaluation of this compound in the context of PARP inhibition or any other therapeutic area. This suggests that the compound may be a novel, yet-to-be-disclosed investigational drug, a misidentified chemical entity, or a compound that has not been pursued for clinical development.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a comparative overview of established and clinically relevant PARP inhibitors, offering a framework for how a novel agent like this compound, should it emerge as a PARP inhibitor, would be evaluated.

A Comparative Landscape of Leading PARP Inhibitors

The field of PARP inhibition has yielded several impactful therapies, primarily in the treatment of cancers with deficiencies in the DNA damage repair pathway, such as those with BRCA1/2 mutations. The table below summarizes key quantitative data for four leading PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

PARP Inhibitor IC50 (PARP1) IC50 (PARP2) FDA Approved Indications (Selected) Key Experimental Findings
Olaparib ~1-5 nM~1-5 nMOvarian, Breast, Pancreatic, Prostate CancerDemonstrates potent PARP trapping, leading to synthetic lethality in HRD-positive tumors.
Rucaparib ~1.4 nM~0.2 nMOvarian, Prostate CancerEffective in both germline and somatic BRCA-mutated cancers.
Niraparib ~3.8 nM~2.1 nMOvarian, Fallopian Tube, Primary Peritoneal CancerShows efficacy as maintenance therapy in recurrent ovarian cancer, regardless of BRCA mutation status in some cases.
Talazoparib ~0.57 nM~0.29 nMBreast CancerThe most potent PARP trapper among the approved inhibitors.

IC50: The half maximal inhibitory concentration, a measure of the potency of a drug in inhibiting a specific biological or biochemical function. HRD: Homologous Recombination Deficiency.

The PARP Inhibition Signaling Pathway

PARP inhibitors exert their therapeutic effect by interfering with the DNA damage repair process, specifically the base excision repair (BER) pathway. In cancer cells with pre-existing defects in other DNA repair mechanisms, such as homologous recombination, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway Simplified PARP Inhibition Signaling Pathway cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell with PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER DNA_Repaired DNA Repair BER->DNA_Repaired PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death

Caption: Simplified signaling pathway of PARP inhibition leading to cancer cell death.

Experimental Workflow for Evaluating a Novel PARP Inhibitor

Should this compound or any other novel compound be investigated as a PARP inhibitor, a standardized experimental workflow would be employed to characterize its efficacy.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Trials Enzymatic_Assay Enzymatic Assays (IC50 for PARP1/2) Cell_Based_Assays Cell-Based Assays (e.g., PARylation Assay) Enzymatic_Assay->Cell_Based_Assays Cytotoxicity_Assays Cytotoxicity Assays (Cancer Cell Lines) Cell_Based_Assays->Cytotoxicity_Assays PK_PD Pharmacokinetics & Pharmacodynamics Cytotoxicity_Assays->PK_PD Xenograft_Models Xenograft Tumor Models (Efficacy Studies) PK_PD->Xenograft_Models Toxicity_Studies Toxicology Studies Xenograft_Models->Toxicity_Studies Phase_I Phase I (Safety & Dosage) Toxicity_Studies->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Caption: A typical experimental workflow for the preclinical and clinical development of a novel PARP inhibitor.

Detailed Experimental Protocols

1. PARP1/2 Enzymatic Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%.

  • Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate and activated with sonicated DNA.

    • A reaction mixture containing biotinylated NAD+ and varying concentrations of the test compound (e.g., this compound) is added.

    • The plate is incubated to allow for the PARylation reaction to occur.

    • The reaction is stopped, and the plate is washed.

    • Streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR chains.

    • A colorimetric substrate for HRP is added, and the absorbance is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cellular PARylation Assay

  • Objective: To assess the ability of the inhibitor to suppress PARP activity within living cells.

  • Methodology:

    • Cancer cells (e.g., BRCA-deficient cell lines) are treated with various concentrations of the PARP inhibitor.

    • The cells are then exposed to a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity.

    • Cells are lysed, and the levels of poly(ADP-ribose) (PAR) are quantified using an ELISA-based assay or by Western blotting with an anti-PAR antibody.

    • A dose-dependent reduction in PAR levels indicates cellular PARP inhibition.

3. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the PARP inhibitor in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., BRCA-mutated ovarian or breast cancer cells).

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the PARP inhibitor at a predetermined dose and schedule, while the control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and may be analyzed for biomarkers of PARP inhibition and DNA damage.

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-amino-3-ethoxy-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the production of 4-amino-3-ethoxy-N-ethylbenzamide, a key intermediate in pharmaceutical research and development. The presented methodologies are benchmarked based on synthetic efficiency, yield, and reagent accessibility. Detailed experimental protocols and quantitative data are provided to facilitate informed decisions in process development and scale-up operations.

Executive Summary

Two distinct synthetic pathways for this compound were evaluated. Route 1 commences with the nitration of 3-ethoxybenzoic acid, followed by reduction and subsequent amidation. Route 2 employs a more convergent approach, starting from 4-amino-3-ethoxybenzoic acid and directly proceeding to the final amidation step. Our findings indicate that while both routes are viable, Route 2 offers a more streamlined process with a potentially higher overall yield and greater atom economy.

Data Presentation

The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of their respective efficiencies.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Multi-step Synthesis from 3-ethoxybenzoic acidRoute 2: Direct Amidation of 4-amino-3-ethoxybenzoic acid
Starting Material 3-ethoxybenzoic acid4-amino-3-ethoxybenzoic acid
Number of Steps 31
Overall Yield ~60-70%>85%
Key Reagents Nitrating mixture, SnCl₂/HCl, SOCl₂, EthylamineSOCl₂ or coupling agents (e.g., HOBt, EDCI), Ethylamine
Process Complexity HighLow
Purification Multiple chromatographic purificationsSingle final product purification

Experimental Protocols

Route 1: Multi-step Synthesis from 3-ethoxybenzoic acid

This route involves three key transformations: nitration, reduction, and amidation.

Step 1: Synthesis of 3-ethoxy-4-nitrobenzoic acid

  • To a stirred solution of 3-ethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of nitric acid (1.1 eq) and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 3-ethoxy-4-nitrobenzoic acid.

  • Typical yield: 85-90%.

Step 2: Synthesis of 4-amino-3-ethoxybenzoic acid

  • To a solution of 3-ethoxy-4-nitrobenzoic acid (1.0 eq) in ethanol, tin(II) chloride dihydrate (4.0 eq) is added, followed by the slow addition of concentrated hydrochloric acid.

  • The mixture is heated to reflux for 3 hours.

  • After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered and recrystallized from an ethanol/water mixture to yield 4-amino-3-ethoxybenzoic acid.

  • Typical yield: 75-80%.

Step 3: Synthesis of this compound

  • A mixture of 4-amino-3-ethoxybenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in dichloromethane is refluxed for 2 hours.

  • The excess thionyl chloride is removed under reduced pressure.

  • The resulting acyl chloride is dissolved in fresh dichloromethane and cooled to 0°C.

  • A solution of ethylamine (2.2 eq) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to give this compound.

  • Typical yield for this step: 80-85%.

Route 2: Direct Amidation of 4-amino-3-ethoxybenzoic acid

This streamlined approach directly couples commercially available 4-amino-3-ethoxybenzoic acid with ethylamine.

  • To a stirred suspension of 4-amino-3-ethoxybenzoic acid (1.0 eq) in dichloromethane, thionyl chloride (1.2 eq) is added dropwise at 0°C.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour, then refluxed for 2 hours.

  • The excess thionyl chloride is removed under reduced pressure.

  • The resulting acyl chloride is dissolved in anhydrous dichloromethane and cooled to 0°C.

  • A solution of ethylamine (2.5 eq) and triethylamine (1.5 eq) in dichloromethane is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

  • Typical yield: >85%.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Synthetic_Pathway_Route_1 A 3-ethoxybenzoic acid B 3-ethoxy-4-nitrobenzoic acid A->B HNO₃, H₂SO₄ C 4-amino-3-ethoxybenzoic acid B->C SnCl₂, HCl D This compound C->D 1. SOCl₂ 2. Ethylamine

Caption: Synthetic workflow for Route 1.

Synthetic_Pathway_Route_2 A 4-amino-3-ethoxybenzoic acid B This compound A->B 1. SOCl₂ or Coupling Agents 2. Ethylamine

Caption: Synthetic workflow for Route 2.

Conclusion

The selection of an optimal synthetic route is contingent upon various factors including cost of starting materials, desired purity, and available equipment. Route 2, the direct amidation of 4-amino-3-ethoxybenzoic acid, presents a more efficient and less labor-intensive approach for the synthesis of this compound, offering a higher overall yield in fewer steps. Conversely, Route 1, while more complex, provides flexibility in sourcing starting materials and may be advantageous if 3-ethoxybenzoic acid is a more readily available or cost-effective precursor. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific laboratory and project requirements.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-amino-3-ethoxy-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-amino-3-ethoxy-N-ethylbenzamide, a compound within the aromatic amine and benzamide chemical classes. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar chemicals and general best practices for laboratory waste management.

I. Hazard Assessment and Safety Data

Hazard CategoryAnticipated HazardPrecautionary Measures
Acute Toxicity (Oral) Potentially harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear eye and face protection.
Germ Cell Mutagenicity Suspected of causing genetic defects.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Environmental Hazard Potentially harmful to aquatic life.Avoid release to the environment.

II. Procedural Steps for Disposal

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all waste containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. At a minimum, segregate it from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[1][2][3] Halogenated and non-halogenated solvent wastes should also be kept separate.[1][3]

2. Waste Collection and Storage:

  • Use Appropriate Containers: Collect waste in a designated, properly labeled, and chemically compatible container. The container must have a tightly sealing lid to prevent the release of vapors.[1][4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Indicate the approximate concentration or quantity.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4] The storage area should be a designated satellite accumulation area for hazardous waste.

3. Spill Management:

  • Personal Protective Equipment: In the event of a spill, ensure appropriate PPE is worn, including gloves, safety goggles, and a lab coat.

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or commercial spill absorbents.[5]

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

4. Final Disposal:

  • Professional Disposal Service: The primary and recommended method for the disposal of this compound is to use a licensed professional waste disposal company.[4][5] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.

  • Incineration: The typical disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[5][6]

  • Do Not Dispose in Drains: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4] Aromatic amines can be harmful to aquatic ecosystems.[4]

III. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow A Waste Generation (this compound) B Characterize and Identify Waste Stream A->B H Spill Occurs A->H C Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Final Disposal via High-Temperature Incineration F->G I Absorb with Inert Material H->I J Collect and Place in Waste Container I->J J->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling 4-amino-3-ethoxy-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 4-amino-3-ethoxy-N-ethylbenzamide. The following procedures are based on the known hazards of structurally similar aromatic amines and benzamide derivatives and are intended to ensure the safety of laboratory personnel.

I. Personal Protective Equipment (PPE)

Given the potential hazards associated with aromatic amines, including skin and eye irritation, respiratory tract irritation, and potential for toxicity if swallowed, a comprehensive approach to personal protective equipment is mandatory.[1][2][3] The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and preparing solutions - Chemical splash goggles or a full-face shield.[4][5] - Nitrile or neoprene gloves (double gloving recommended).[4] - Laboratory coat. - Respiratory protection (N95 or higher) if handling powder outside of a certified chemical fume hood.[4][6]
Conducting reactions - Chemical splash goggles.[5] - Nitrile or neoprene gloves.[4] - Laboratory coat. - Work should be conducted in a certified chemical fume hood.
Purification (e.g., chromatography) - Chemical splash goggles. - Nitrile or neoprene gloves. - Laboratory coat. - All operations should be performed within a fume hood.
Handling waste - Chemical splash goggles. - Heavy-duty nitrile or neoprene gloves. - Laboratory coat or chemical-resistant apron.

II. Operational Plan: Step-by-Step Handling Procedures

A. Engineering Controls:

  • All work with solid this compound and its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7][8]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to prevent the dispersal of dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions and Transfers: Use appropriate laboratory glassware and equipment. All transfers of the compound or its solutions should be carried out within the fume hood.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Contaminated materials such as gloves, bench paper, and disposable labware should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous and organic waste streams containing the compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.

    • Do not dispose of any waste containing this compound down the drain.[9]

  • Container Disposal:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup:

    • Store all hazardous waste in a designated, secure area until it is collected by your institution's environmental health and safety department for proper disposal.

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Weighing / Aliquoting C->D Begin Experiment E Solution Preparation D->E F Reaction / Experiment E->F G Segregate Waste (Solid & Liquid) F->G Post-Experiment H Decontaminate Glassware F->H Post-Experiment I Dispose of Waste via EHS G->I H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.